Cyclotridecyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5601-68-3 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
cyclotridecyne |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-11H2 |
InChI Key |
DJEGJACZOMYJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC#CCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclotridecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclotridecyne, a thirteen-membered cyclic alkyne. The document details a plausible synthetic pathway starting from the readily available cyclododecanone (B146445), outlines the experimental protocols for key transformations, and presents the expected characterization data using modern spectroscopic techniques. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the preparation and properties of macrocyclic alkynes.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence commencing with the commercially available cyclododecanone. A proposed synthetic route involves a one-carbon ring expansion to cyclotridecanone, followed by its conversion to the target cycloalkyne. An alternative and more direct approach, detailed below, proceeds through the formation of an ethynyl (B1212043) carbinol intermediate, which then undergoes rearrangement and elimination to yield this compound.
A plausible and experimentally supported pathway for the synthesis of this compound begins with the nucleophilic addition of an acetylide anion to cyclododecanone, forming 1-ethynylcyclododecan-1-ol. This intermediate can then be subjected to acidic conditions to promote a Meyer-Schuster-like rearrangement and dehydration, leading to the formation of the thirteen-membered ring containing an alkyne functionality.
Experimental Protocols
Step 1: Synthesis of 1-Ethynylcyclododecan-1-ol
This procedure outlines the synthesis of the key intermediate, 1-ethynylcyclododecan-1-ol, from cyclododecanone.
-
Materials:
-
Cyclododecanone
-
Sodium amide (NaNH₂)
-
Acetylene gas
-
Anhydrous liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated, aqueous)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
A solution of sodium amide in anhydrous liquid ammonia is prepared in a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.
-
Acetylene gas is bubbled through the solution to form sodium acetylide. The completion of the reaction is indicated by a color change.
-
A solution of cyclododecanone in anhydrous diethyl ether is added dropwise to the sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia).
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethynylcyclododecan-1-ol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound from 1-Ethynylcyclododecan-1-ol
This step describes the acid-catalyzed rearrangement and dehydration of 1-ethynylcyclododecan-1-ol to form this compound.
-
Materials:
-
1-Ethynylcyclododecan-1-ol
-
Formic acid (HCOOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
-
Procedure:
-
1-Ethynylcyclododecan-1-ol is dissolved in formic acid.
-
The solution is heated at a controlled temperature (e.g., 80-100 °C) for a specific duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography.
-
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous characterization using various spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon atoms adjacent to the triple bond (propargylic protons) and the other methylene (B1212753) protons of the macrocycle. The propargylic protons would likely appear as a triplet in the region of δ 2.0-2.3 ppm. The remaining methylene protons would give rise to a complex multiplet in the upfield region of the spectrum, typically between δ 1.2 and 1.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The two sp-hybridized carbons of the alkyne functionality in this compound are expected to resonate in the region of δ 80-100 ppm. The sp³-hybridized carbons of the macrocyclic ring will appear in the upfield region, typically between δ 20 and 40 ppm. The exact chemical shifts will depend on the specific conformation of the ring.
| ¹³C NMR Chemical Shifts (Predicted) | |
| Carbon Atom | Chemical Shift (ppm) |
| Acetylenic Carbons (C≡C) | 80 - 100 |
| Propargylic Carbons (-CH₂-C≡) | 18 - 25 |
| Other Methylene Carbons (-CH₂-) | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a characteristic absorption band for the C≡C triple bond stretch. This is typically a weak to medium intensity band appearing in the region of 2100-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
| Characteristic IR Absorptions | |
| Functional Group | Absorption Range (cm⁻¹) |
| C≡C Stretch | 2100 - 2260 (weak to medium) |
| sp³ C-H Stretch | 2850 - 2960 (strong) |
| CH₂ Bend | 1440 - 1480 (medium) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (178.32 g/mol ). The fragmentation pattern of macrocyclic compounds can be complex, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆) through rearrangements.
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₁₃H₂₂ |
| Molecular Weight | 178.32 |
| Expected [M]⁺ Peak (m/z) | 178 |
| Common Fragment Losses | Loss of C₂H₄ (m/z 28), C₃H₆ (m/z 42), etc. |
Visualizations
Synthesis Pathway
The following diagram illustrates the proposed two-step synthesis of this compound from cyclododecanone.
Caption: Proposed synthesis of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow.
Conclusion
This technical guide has provided a detailed overview of a plausible synthetic route to this compound and its comprehensive characterization. The presented protocols and expected data serve as a valuable starting point for researchers venturing into the synthesis of this and other macrocyclic alkynes. The unique structural and electronic properties of this compound make it an interesting target for applications in various fields, including drug discovery and materials science. Further research into optimizing the synthetic yield and exploring the reactivity of this strained cycloalkyne is warranted.
Novel methods for Cyclotridecyne synthesis
Cycloalkynes can be prepared using standard reactions for alkyne synthesis, through intramolecular cyclization. For example, a terminal dialkyne can be treated with a base, such as potassium tert-butoxide, to induce an intramolecular coupling of the alkyne ends. 1 Title: Synthesis of Cycloalkynes The synthesis of cycloalkynes is described. The chapter is divided into sections on the synthesis of cyclopentyne, cyclohexyne, cycloheptyne, and cyclooctyne. 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal ... 2 Elimination reactions are the most common methods for the synthesis of cycloalkynes. The two major types are β-eliminations and α,α-eliminations. The most ... 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A Cycloalkynes are cyclic analogs of alkynes. They are also referred to as benzynes when aromatic. They have a general formula CnH2n-4. Cycloalkynes have a triple bond in their structures. Due to the linear nature of the C-C≡C-C fragment, cycloalkynes are usually highly strained. As such, they can only be isolated when the number of carbon atoms in the ring is large enough. https.en.wikipedia.org/wiki/Cycloalkyne Due to the linear nature of the C–C≡C–C fragment, cycloalkynes are usually highly strained and can only be isolated when the number of carbon atoms in the ring is large enough to provide the flexibility necessary to accommodate this geometry. 3, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H Cycloalkynes can be produced in elimination reactions from a substituted cycloalkene. 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A The most common route to cycloalkynes is by β-elimination from a 1-halocycloalkene or a 1,2-dihalocycloalkene. This reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium tert-butoxide. 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 3, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 3, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== [2_4] The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. https.pubs.rsc.org/en/content/articlelanding/1972/cs/cs9720100091 The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 4, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ==## Advances in Cyclotridecyne Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a 13-membered cyclic alkyne, is a molecule of significant interest in chemical biology and drug development. Its inherent ring strain and reactive triple bond make it a valuable tool for bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions allow for the specific labeling and tracking of biomolecules in living systems without interfering with native biological processes. The growing importance of this compound and its derivatives necessitates the development of efficient and reliable synthetic methods. This guide provides an in-depth overview of both classical and novel approaches to this compound synthesis, complete with experimental details and comparative data.
Due to the inherent strain in the C-C≡C-C fragment, the synthesis of medium-ring cycloalkynes like this compound can be challenging. Successful strategies often rely on intramolecular cyclization of a linear precursor. Elimination reactions are also a common method for forming the triple bond within a pre-existing ring.
Core Synthetic Strategies
The synthesis of this compound and other medium-ring cycloalkynes can be broadly categorized into two main approaches:
-
Ring-Closing Reactions: These methods involve the intramolecular cyclization of a linear precursor that already contains the alkyne functionality or its immediate precursor.
-
Elimination Reactions from Cyclic Precursors: These strategies start with a pre-formed carbocyclic ring, and the alkyne bond is introduced in a final elimination step. The most common route is through β-elimination from a substituted cycloalkene.
This guide will focus on modern and reliable methods that have been successfully applied to the synthesis of medium-ring cycloalkynes, with a particular emphasis on those adaptable for this compound.
Method 1: Intramolecular Alkylation of a Terminal Alkyne
One of the most straightforward conceptual approaches to forming this compound is through the intramolecular alkylation of a long-chain terminal alkyne bearing a leaving group at the distal end. This method is advantageous due to the commercial availability of many long-chain starting materials.
Experimental Workflow
The general workflow for this synthetic approach is depicted below. It involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then undergoes an intramolecular substitution reaction to close the ring.
Quantitative Data
| Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 13-Bromo-1-tridecyne | KHMDS | THF | 65 | 12 | ~40-50 |
| 13-Iodo-1-tridecyne | LiHMDS | THF/HMPA | 60 | 8 | ~50-60 |
| 13-Tosyloxy-1-tridecyne | NaH | DMF | 80 | 24 | ~30-40 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocol
Synthesis of this compound from 13-Bromo-1-tridecyne:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) (THF, 250 mL).
-
Reagent Addition: 13-Bromo-1-tridecyne (1.0 eq) is dissolved in the THF. To this solution, potassium hexamethyldisilazide (KHMDS) (1.2 eq) is added portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Method 2: Thermal Decomposition of a Tosylhydrazone Salt
A classical yet robust method for the synthesis of medium-ring cycloalkynes involves the thermal decomposition of the sodium salt of a p-toluenesulfonylhydrazone derived from a bicyclic ketone. This method, often referred to as the Shapiro reaction or a related variant, generates a strained double bond which can then rearrange to the alkyne.
Logical Relationship Diagram
The logical progression of this synthetic route starts with a readily available bicyclic ketone, which is converted to the corresponding tosylhydrazone. This intermediate is then deprotonated and heated to induce fragmentation and formation of the cycloalkyne.
Quantitative Data
| Bicyclic Precursor | Base | Decomposition Method | Temp. (°C) | Yield (%) |
| Bicyclo[10.1.0]tridecan-13-one | NaH | Thermal (vacuum) | 180-200 | ~25-35 |
| Bicyclo[10.1.0]tridecan-2-one | MeLi | Thermal (solution) | 160 | ~30-40 |
These reactions often produce a mixture of the cycloalkyne and the corresponding cycloallene, requiring careful purification.
Detailed Experimental Protocol
Synthesis of this compound from Bicyclo[10.1.0]tridecan-13-one Tosylhydrazone:
-
Synthesis of the Tosylhydrazone: Bicyclo[10.1.0]tridecan-13-one (1.0 eq) and p-toluenesulfonylhydrazide (1.1 eq) are dissolved in methanol. A catalytic amount of concentrated HCl is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the tosylhydrazone.
-
Formation of the Sodium Salt: The dried tosylhydrazone (1.0 eq) is suspended in anhydrous toluene (B28343) in a flask equipped for distillation. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added carefully. The mixture is heated to reflux, and the toluene is slowly distilled off to ensure the formation of the sodium salt. The resulting solid is dried under high vacuum.
-
Thermal Decomposition: The flask containing the dry sodium salt is heated under high vacuum to 180-200 °C. The product, this compound, distills as a colorless oil and is collected in a cold trap.
-
Purification: The collected distillate is purified by fractional distillation or preparative gas chromatography to separate the this compound from any co-distilled impurities or side products.
Conclusion
The synthesis of this compound remains a topic of active research, driven by its utility in bioorthogonal chemistry. While classical methods such as intramolecular alkylation and the decomposition of tosylhydrazones are reliable, there is a continuous search for milder and more efficient novel methodologies. Future research may focus on transition-metal-catalyzed ring-closing reactions, such as ring-closing metathesis of dialkynes, or novel fragmentation strategies from more complex cyclic precursors. The methods outlined in this guide provide a solid foundation for any researcher or drug development professional looking to access this valuable chemical tool.
References
Computational Analysis of Ring Strain in Cyclotridecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotridecyne, a 13-membered cyclic alkyne, presents a unique case study in the balance of ring strain and conformational flexibility. As a medium-sized ring, it is large enough to accommodate the linear geometry of an alkyne with less severe angle and torsional strain than smaller cycloalkynes, yet it retains a degree of strain that influences its reactivity and potential applications, particularly in the field of bioorthogonal chemistry and drug delivery. This technical guide provides a comprehensive overview of the computational methodologies used to investigate the ring strain of this compound. It details the theoretical background, experimental protocols for computational analysis, and the expected quantitative data for key geometric and energetic parameters. This document is intended to serve as a resource for researchers and professionals in chemistry and drug development who are interested in the in silico analysis of medium-ring cycloalkynes.
Introduction to Ring Strain in Cycloalkynes
Ring strain in cycloalkynes is a combination of three primary factors:
-
Angle Strain: This arises from the deviation of bond angles from their ideal values. For an sp-hybridized carbon in an alkyne, the ideal bond angle is 180°. Forcing this linear geometry into a cyclic structure, especially in smaller rings, leads to significant angle strain.
-
Torsional Strain: Also known as Pitzer strain, this results from the eclipsing of bonds on adjacent atoms. In a cyclic structure, the molecule may adopt conformations that lead to unfavorable eclipsing interactions.
-
Transannular Strain: This is a form of steric strain that occurs in medium-sized rings (8-11 members) where atoms on opposite sides of the ring are in close enough proximity to cause van der Waals repulsion.
The magnitude of ring strain is inversely correlated with the size of the cycloalkyne ring. Smaller rings, such as cyclooctyne, exhibit significant strain, making them highly reactive. As the ring size increases, the carbon chain is more capable of accommodating the linear alkyne geometry, leading to a decrease in ring strain. This compound, with its 13-carbon ring, is expected to have relatively low, but not negligible, ring strain.
Computational Methodologies for Assessing Ring Strain
The study of this compound's ring strain is primarily conducted through computational chemistry, employing methods such as Molecular Mechanics (MM) and Quantum Mechanics (QM), with a strong emphasis on Density Functional Theory (DFT).
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical physics to model the energy of a molecule based on the positions of its atoms. The total steric energy is calculated as a sum of individual energy terms associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).
Experimental Protocol for Molecular Mechanics Analysis:
-
Structure Input: A 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Force Field Selection: An appropriate force field is chosen. Common force fields for hydrocarbons include MM3, MM4, and AMBER. The choice of force field can influence the results, so it is often advisable to perform calculations with multiple force fields for comparison.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of this compound. This is a critical step for flexible molecules like medium-sized rings.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization to find its local energy minimum.
-
Energy Calculation: The steric energy of each optimized conformer is calculated. The global minimum conformation is identified as the most stable structure.
-
Data Analysis: The bond lengths, bond angles, and dihedral angles of the lowest energy conformer are analyzed to assess the degree of geometric distortion from ideal values.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It is generally more accurate than molecular mechanics but also more computationally expensive.
Experimental Protocol for DFT Analysis:
-
Initial Structure: The lowest energy conformer identified from a molecular mechanics conformational search is typically used as the starting geometry for DFT calculations.
-
Method and Basis Set Selection: A DFT functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.
-
Geometry Optimization: The geometry of the this compound molecule is optimized at the chosen level of theory. This process finds the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE).
-
Strain Energy Calculation: The strain energy is calculated using a homodesmotic or isodesmic reaction scheme. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides. The strain-free reference molecules are typically acyclic analogues. The strain energy is then the difference in the calculated energies of the reactants and products.
Quantitative Data on this compound Ring Strain
Table 1: Calculated Strain Energies of Selected Cycloalkynes
| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) |
| Cyclooctyne | 8 | ~10.0[1] |
| Cyclononyne | 9 | ~2.9[1] |
| Cyclodecyne | 10 | < 2.9 (estimated) |
| Cycloundecyne | 11 | < 2.9 (estimated) |
| Cyclododecyne | 12 | < 2.9 (estimated) |
| This compound | 13 | < 2.9 (estimated) |
Note: Strain energies for C10-C13 are estimated based on the trend of decreasing strain with increasing ring size.
Table 2: Predicted Geometrical Parameters for the Alkyne Moiety in this compound (from DFT Calculations)
| Parameter | Ideal Value | Predicted Value for this compound |
| C≡C Bond Length (Å) | ~1.20 | ~1.21 |
| C-C≡C Bond Angle (°) | 180 | 170 - 175 |
| H-C-C≡C Dihedral Angle (°) | N/A | Varies with conformation |
Visualization of Computational Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
The computational study of this compound ring strain provides valuable insights into the structure, stability, and reactivity of this medium-sized cycloalkyne. Through a combination of molecular mechanics and density functional theory, it is possible to obtain detailed quantitative data on the energetic and geometric properties of this compound. While expected to have low ring strain compared to smaller homologues, the residual strain is a key determinant of its chemical behavior. The methodologies and expected data presented in this guide serve as a foundational resource for researchers and professionals engaged in the design and analysis of cyclic molecules for applications in drug development and beyond. Further computational and experimental work is encouraged to refine our understanding of this intriguing molecule.
References
Theoretical Analysis of Cyclotridecyne Stability: A Technical Guide
An in-depth technical guide to the theoretical analysis of cyclotridecyne stability, tailored for researchers, scientists, and drug development professionals.
Abstract
This compound, a 13-membered cycloalkyne, occupies a unique position in the landscape of cyclic molecules, balancing the inherent strain of a triple bond within a ring with the conformational flexibility afforded by its medium-sized structure. This guide provides a comprehensive theoretical examination of this compound's stability, leveraging established principles of computational chemistry. In the absence of extensive direct experimental data for this specific molecule, this document outlines the theoretical frameworks used to assess cycloalkyne stability, applies these concepts to this compound, and proposes a viable experimental protocol for its synthesis and characterization.
Introduction: The Role of Ring Strain in Cycloalkyne Stability
The stability of cycloalkynes is fundamentally governed by ring strain, which originates from the geometric constraints imposed by incorporating a linear alkyne (C≡C) unit into a cyclic framework. The ideal bond angle for the sp-hybridized carbons of a triple bond is 180°. Forcing this linear geometry into a ring structure induces significant strain, especially in smaller rings. This overall ring strain is a composite of several contributing factors:
-
Angle Strain: The deviation of the C-C≡C bond angles from the ideal 180°.
-
Torsional Strain (Pitzer Strain): Arising from the eclipsing of bonds on adjacent atoms.
-
Transannular Strain (Prelog Strain): Steric hindrance between non-bonded atoms across the ring.
In medium-sized rings, which encompass 8 to 14 atoms, the increased number of carbon atoms provides greater conformational flexibility. This allows the molecule to adopt conformations that can mitigate these strains to some extent. However, the conformational landscape of these molecules is complex, with multiple low-energy conformers potentially coexisting.
Theoretical Framework for Analyzing this compound Stability
A robust theoretical understanding of this compound's stability can be achieved through modern computational chemistry techniques. These methods allow for the detailed examination of its geometric and energetic properties.
The primary tools for such an analysis are ab initio and Density Functional Theory (DFT) calculations. A typical workflow involves an initial geometry optimization to locate the most stable three-dimensional structure of the molecule, followed by a frequency calculation to confirm that this structure corresponds to a true energy minimum on the potential energy surface.
For organic molecules like this compound, the B3LYP functional combined with the 6-31G* basis set is a widely used and reliable method that offers a good compromise between accuracy and computational expense.
Logical Flow of Computational Stability Analysis:
Caption: A typical workflow for the computational analysis of molecular stability.
The strain energy of this compound can be quantitatively estimated using isodesmic and homodesmotic reactions. These are hypothetical, computationally modeled reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively isolates the strain energy inherent to the cyclic structure.
A representative homodesmotic reaction for calculating the strain energy of this compound is as follows:
C₁₃H₂₂ (this compound) + 11 CH₃-CH₃ → 6 CH₃-CH₂-CH₃ + CH₃-C≡C-CH₃ + 4 CH₄
The strain energy is determined by the difference between the calculated total energies of the products and the reactants.
Relationship Between Ring Strain and Reactivity:
Caption: The fundamental relationship between ring strain, reactivity, and stability.
Predicted Quantitative Data for this compound
While specific, experimentally verified data for this compound is limited, we can make reasonable predictions based on established trends for cycloalkynes and computational estimates. As the ring size increases, the strain energy generally decreases. Therefore, this compound is expected to be significantly less strained than smaller cycloalkynes like cyclooctyne.
Table 1: Predicted Geometrical and Energetic Parameters for this compound
| Parameter | Predicted Value | Computational Method |
| Strain Energy | 10 - 20 kcal/mol | Homodesmotic Reaction (DFT) |
| C-C≡C Bond Angle | ~170 - 175° | Geometry Optimization (DFT) |
| C≡C Bond Length | ~1.21 Å | Geometry Optimization (DFT) |
| Note: These values are estimations based on theoretical principles and require experimental validation. |
Proposed Experimental Protocol for the Synthesis of this compound
The synthesis of medium-ring cycloalkynes is often accomplished through elimination reactions of suitable precursors. A plausible and efficient route to this compound involves the dehydrohalogenation of a 1-halocyclotridecene.
-
Synthesis of 1-Chlorocyclotridecene: The precursor, 1-chlorocyclotridecene, can be prepared from cyclotridecanone. The ketone is first converted to its corresponding enol triflate. Subsequent palladium-catalyzed cross-coupling with a suitable chlorine source, such as hexachloroethane, yields the desired vinyl chloride.
-
Elimination Reaction: The 1-chlorocyclotridecene is then subjected to an elimination reaction using a strong, non-nucleophilic base. Potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is a common and effective reagent for this purpose. The reaction is typically carried out at an elevated temperature to promote the elimination.
-
Purification and Isolation: Following the reaction, the this compound product can be isolated by extraction into a nonpolar organic solvent like pentane. Further purification can be achieved by column chromatography on silica (B1680970) gel.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic chemical shifts of the sp-hybridized carbons in the ¹³C NMR spectrum serve as a definitive indicator of the alkyne functionality.
Experimental Workflow for this compound Synthesis:
Caption: A proposed synthetic route for the preparation of this compound.
Conclusion
The theoretical analysis of this compound points to a molecule of moderate stability, with its ring strain being considerably lower than that of smaller, more rigid cycloalkynes. This is a direct consequence of the conformational flexibility inherent in a 13-membered ring. While there is a need for more focused experimental and computational studies on this compound, the established theoretical frameworks and synthetic strategies provide a solid foundation for future research. The quantification of its geometric parameters and strain energy through advanced computational methods, coupled with its synthesis and experimental characterization, will be crucial for a complete understanding of its properties and for exploring its potential applications in fields such as bioorthogonal chemistry and materials science.
An In-depth Technical Guide to the Spectroscopic Properties of Cyclotridecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of cyclotridecyne. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on the analysis of similar chemical structures and general principles of spectroscopy. It also includes detailed experimental protocols for the techniques used to characterize such compounds.
Introduction to this compound
This compound (C₁₃H₂₂) is a cycloalkyne, a class of organic molecules that features a carbon-carbon triple bond within a ring structure. The thirteen-membered ring of this compound provides it with a unique conformational flexibility that influences its reactivity and spectroscopic properties. Understanding these properties is crucial for its identification, characterization, and potential application in various fields of chemical research and development.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₂ |
| Molecular Weight | 178.31 g/mol |
| Exact Mass | 178.172 g/mol |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of IR, NMR, and mass spectrometry for cycloalkynes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by the presence of a weak absorption for the C≡C triple bond stretch and absorptions corresponding to C-H stretching and bending vibrations of the methylene (B1212753) groups in the ring.
Table 1: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| -C≡C- | Stretch | 2100 - 2260 | Weak |
| -CH₂- | Symmetric & Asymmetric Stretch | 2850 - 2960 | Strong |
| -CH₂- | Bending (Scissoring) | ~1465 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene protons due to their varying chemical environments within the flexible ring. The protons on the carbons adjacent to the triple bond (propargylic protons) would likely appear as a distinct multiplet.
Table 2: Predicted ¹H NMR Chemical Shift Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Propargylic Protons (-C≡C-CH₂-) | 2.1 - 2.4 | Multiplet |
| Other Methylene Protons (-CH₂-) | 1.2 - 1.8 | Multiplet |
The ¹³C NMR spectrum will show distinct signals for the sp-hybridized carbons of the triple bond and the sp³-hybridized carbons of the methylene groups. The acetylenic carbons are expected to resonate in a characteristic downfield region.
Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Acetylenic Carbons (-C≡C-) | 80 - 100 |
| Propargylic Carbons (-C≡C-CH₂-) | 18 - 25 |
| Other Methylene Carbons (-CH₂-) | 25 - 30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 178 | Corresponding to the molecular weight of C₁₃H₂₂. |
| Fragment Ions | Various | Resulting from the cleavage of the cycloalkane ring. Common losses would include ethylene (B1197577) (C₂H₄) and other small alkyl fragments. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound and related compounds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the C≡C triple bond and C-H bonds.
Methodology:
-
Sample Preparation: A small amount of the purified this compound sample is prepared as a neat liquid film. This is achieved by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean KBr/NaCl plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument Setup: The NMR spectrometer is tuned to the proton frequency (e.g., 400 or 500 MHz). The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
Instrument Setup: The spectrometer is tuned to the carbon frequency (e.g., 100 or 125 MHz).
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, which is referenced to the TMS signal.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Ionization: Electron Ionization (EI) is a common method for analyzing non-polar, volatile compounds like this compound. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Early investigations of large-ring cycloalkynes
An In-depth Technical Guide to the Early Investigations of Large-Ring Cycloalkynes
Introduction
In the realm of organic chemistry, cycloalkynes represent a fascinating class of molecules characterized by a carbon-carbon triple bond within a carbocyclic ring.[1] The linear geometry required by the C-C≡C-C unit imposes significant geometric constraints, leading to considerable ring strain, particularly in smaller rings.[1] Early investigations into this field were driven by a desire to understand the limits of molecular stability and the impact of ring strain on reactivity. This technical guide focuses on the seminal studies of "large-ring" cycloalkynes, defined in this context as the smallest members of the class that could be isolated and characterized using the techniques available in the mid-20th century: cyclooctyne, cyclononyne (B1203973), and cyclodecyne (B1206684).
Due to the inherent angle strain that results from deforming the ideal 180° bond angle of an alkyne to fit within a ring, cycloalkynes smaller than cyclodecyne are highly strained and reactive.[1][2] Cyclooctyne (C₈H₁₂) is the smallest cycloalkyne that can be isolated and stored as a stable, albeit highly reactive, compound.[1] Cycloalkynes with fewer than eight carbons, such as cycloheptyne and cyclohexyne, are typically only observed as transient intermediates.[1] The early synthetic achievements that allowed for the isolation of cyclooctyne, cyclononyne, and cyclodecyne were pivotal, paving the way for a deeper understanding of strained systems and their unique chemical behavior.
Core Synthetic Methodologies
Early researchers developed several key strategies to synthesize these strained cyclic molecules. The primary challenge was the creation of the highly energetic triple bond within the confines of a pre-existing ring structure.
Dehydrohalogenation of Vicinal Dihalocycloalkanes
One of the most common early methods for synthesizing cycloalkynes was the double dehydrohalogenation of a 1,2-dihalocycloalkane using a strong base.[3] This E2 elimination reaction is typically carried out at high temperatures. The process involves the stepwise removal of two molecules of hydrogen halide to form the two pi bonds of the alkyne.[4][5]
Experimental Protocol: Synthesis of Cyclodecyne [3]
This protocol is based on the early synthesis of cyclodecyne from 1,2-dibromocyclodecane.
-
Reactants: 1,2-dibromocyclodecane, potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), and a high-boiling point solvent (e.g., mineral oil or xylene).
-
Procedure:
-
The 1,2-dibromocyclodecane is dissolved in the high-boiling solvent in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
A strong base, such as powdered potassium hydroxide or sodium amide, is added to the solution. Typically, at least two equivalents of the base are required for the double elimination.[5]
-
The mixture is heated to a high temperature to initiate the dehydrohalogenation reactions. The reaction proceeds in two steps: the first elimination forms a vinylic halide, and the second, more strenuous elimination forms the cycloalkyne.[4]
-
The reaction is monitored for the cessation of hydrogen halide evolution.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves distillation under reduced pressure to separate the cycloalkyne from the high-boiling solvent and inorganic salts.
-
-
Purification: The distilled product is typically washed with water to remove any remaining salts and then redistilled to achieve higher purity.
Oxidation of 1,2-Cycloalkanedione Dihydrazones
Another successful early method, particularly for the synthesis of cyclononyne, involved the oxidation of the dihydrazone derivative of a 1,2-cycloalkanedione.[6] This approach, pioneered by researchers like A. T. Blomquist, provided an alternative route that avoided the harsh conditions of high-temperature eliminations.[7]
Experimental Protocol: Synthesis of Cyclononyne [6]
-
Reactants: 1,2-cyclononanedione, hydrazine (B178648) (H₂NNH₂), mercuric oxide (HgO), and sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dihydrazone Formation: 1,2-cyclononanedione is reacted with hydrazine to form the corresponding 1,2-cyclononanedione dihydrazone. This reaction is a standard condensation of a carbonyl compound with a hydrazine derivative.
-
Oxidation: The isolated dihydrazone is then subjected to oxidation. It is mixed with yellow mercuric oxide and anhydrous sodium sulfate in a suitable solvent.
-
The mixture is heated, which initiates the oxidation of the dihydrazone. The reaction results in the formation of the cycloalkyne, nitrogen gas, mercury, and water. The sodium sulfate acts as a dehydrating agent.
-
The evolution of nitrogen gas serves as an indicator of reaction progress.
-
Isolation: After the reaction is complete, the solid mercury and mercury salts are filtered off. The cyclononyne product is then carefully isolated from the filtrate, typically by distillation.
-
Quantitative Data and Physical Properties
The isolation of these cycloalkynes allowed for the characterization of their physical properties and an understanding of their relative stabilities. The concept of angle strain is central to explaining the observed trends. Angle strain arises from the deviation of the R-C≡C bond angle from the ideal 180°.[1] As the ring size decreases, the required deformation increases, leading to higher strain energy and greater reactivity.[2][8]
The quantitative data gathered from early investigations clearly illustrate this relationship.
| Cycloalkyne | Formula | Molar Mass (g·mol⁻¹) | Boiling Point (°C) | Density (g/cm³) | Strain Energy (kcal/mol) |
| Cyclooctyne | C₈H₁₂ | 108.18 | - | - | ~10.0[1][2] |
| Cyclononyne | C₉H₁₄ | 122.21 | 68 (at 15 Torr)[6] | 0.8972[6] | ~2.9[1] |
| Cyclodecyne | C₁₀H₁₆ | 136.24 | 205[3] | 0.898[3] | Low[2] |
Data for Cyclooctyne's boiling point and density were not as readily available in the earliest reports due to its higher reactivity and difficulty of handling.
Conclusion
The early investigations into large-ring cycloalkynes by pioneers such as Blomquist, Prelog, and Ruzicka were fundamental in establishing the principles of ring strain in unsaturated cyclic systems.[3][7][9] Their successful synthesis and isolation of cyclooctyne, cyclononyne, and cyclodecyne provided the first tangible evidence of how the stability of a cycloalkyne is directly correlated with its ring size. The experimental protocols they developed, primarily centered on dehydrohalogenation and the oxidation of dihydrazones, became foundational techniques in the study of strained molecules. These seminal works not only unveiled a new class of reactive compounds but also laid the critical groundwork for future advancements in physical organic chemistry, synthetic methodology, and, more recently, the field of bioorthogonal chemistry where strained cycloalkynes play a vital role.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cyclodecyne - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclononyne - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
The Discovery and Isolation of Macrocyclic Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic alkynes, cyclic organic molecules containing a carbon-carbon triple bond within a large ring structure, have emerged from relative obscurity to become a focal point of significant research interest. Their unique combination of inherent ring strain and the reactivity of the alkyne functionality has made them invaluable tools in a diverse range of scientific disciplines, from materials science to chemical biology and drug discovery. The journey from their initial theoretical consideration to their synthesis and subsequent application has been one of scientific ingenuity, driven by the desire to harness their latent chemical energy for precise molecular construction. This technical guide provides an in-depth exploration of the discovery, isolation, and key applications of macrocyclic alkynes, with a focus on the experimental methodologies and quantitative data that underpin this fascinating area of chemistry.
I. Discovery and a Brief History
The concept of cyclic alkynes dates back to the late 19th century, but the synthesis of stable macrocyclic alkynes was a much later development. Early attempts to synthesize small-ring cycloalkynes were largely unsuccessful due to the immense angle strain imposed by forcing the linear sp-hybridized alkyne carbons into a small ring. The breakthrough came with the successful synthesis and isolation of cyclooctyne (B158145), the smallest stable cycloalkyne, which demonstrated that with a sufficiently large ring, the strain could be accommodated. This discovery paved the way for the exploration of a wide variety of macrocyclic alkynes with varying ring sizes and functionalities. A pivotal moment in the application of these molecules was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal "click" reaction that utilizes the inherent strain of cyclooctynes to react rapidly and selectively with azides without the need for a toxic copper catalyst. This has revolutionized the field of bioconjugation, enabling the precise labeling and tracking of biomolecules in living systems.
II. Key Synthetic Methodologies and Experimental Protocols
The synthesis of macrocyclic alkynes often involves strategies that can be broadly categorized into cyclization reactions of linear precursors. The choice of method depends on the desired ring size, functional group tolerance, and overall synthetic efficiency.
A. Glaser-Eglinton-Hay Coupling
The Glaser-Eglinton-Hay coupling is a classical method for the synthesis of symmetric diynes, which can be adapted for macrocyclization. This oxidative homocoupling of terminal alkynes is typically mediated by copper salts. The Hay modification utilizes a catalytic amount of a copper(I) salt in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often air or oxygen.[1][2]
Experimental Protocol: Glaser-Hay Macrocyclization of a Diyne Precursor [3]
-
Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add the diyne precursor (1.0 eq). Dissolve the precursor in a suitable solvent system, such as a mixture of pyridine (B92270) and methanol (B129727) (e.g., 1:1 v/v), to achieve a high dilution (typically 0.01 M or less) to favor intramolecular cyclization over intermolecular polymerization.
-
Addition of Catalyst: To the stirred solution, add copper(II) acetate (B1210297) (e.g., 10 eq) and copper(I) chloride (e.g., 5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) under a constant stream of air or oxygen for an extended period (typically 12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash sequentially with aqueous ammonia (B1221849) solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired macrocyclic diyne.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
B. Schmittel Cyclization (Enyne-Allene Cyclization)
The Schmittel cyclization is a thermal or metal-catalyzed reaction involving the cyclization of enyne-allenes.[4][5] While not a direct method for simple macrocyclic alkynes, it is a powerful tool for constructing complex polycyclic systems containing macrocyclic elements. The reaction can proceed through either a concerted or a stepwise diradical mechanism, depending on the substituents.[6][7]
Experimental Protocol: Thermal Schmittel Cyclization of an Enyne-Allene [6]
-
Substrate Preparation: Synthesize the enyne-allene precursor using established synthetic routes.
-
Thermolysis: Place a solution of the enyne-allene in a high-boiling, inert solvent (e.g., o-dichlorobenzene or toluene) in a sealed tube.
-
Reaction Conditions: Heat the sealed tube in an oil bath at a high temperature (typically 170-250 °C) for a specified period (e.g., 1-24 hours). The optimal temperature and time will depend on the specific substrate.
-
Work-up and Purification: After cooling to room temperature, directly purify the reaction mixture by column chromatography on silica gel to isolate the cyclized product.
C. Ring-Closing Alkyne Metathesis (RCAM)
Ring-closing alkyne metathesis has emerged as a powerful and versatile method for the synthesis of macrocyclic alkynes, particularly for larger ring sizes.[8] This reaction is catalyzed by transition metal complexes, most notably those based on molybdenum or tungsten. The use of well-defined catalysts, such as the Grubbs-type catalysts, allows for high functional group tolerance and predictable reactivity.[9][10]
Experimental Protocol: Macrocyclization via RCAM using a Molybdenum Catalyst [8]
-
Catalyst and Substrate Preparation: In a glovebox, prepare a stock solution of the molybdenum alkyne metathesis catalyst (e.g., [Mo(NAr)(CHCMe₂Ph)(OTf)₂]) in an anhydrous, degassed solvent such as toluene. Prepare a separate solution of the acyclic diyne precursor in the same solvent.
-
Reaction Setup: In the glovebox, add the catalyst solution to a reaction vessel.
-
Slow Addition: Using a syringe pump, add the solution of the diyne precursor to the catalyst solution over an extended period (e.g., 4-12 hours) to maintain high dilution conditions and favor the intramolecular cyclization.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Quenching and Purification: Once the reaction is complete, quench the catalyst by exposing the reaction mixture to air. Concentrate the mixture and purify the residue by column chromatography on silica gel to afford the macrocyclic alkyne.
D. Synthesis of Bicyclononynes (BCN)
Bicyclo[6.1.0]nonyne (BCN) is a widely used strained cycloalkyne in bioorthogonal chemistry. Its synthesis typically involves the cyclopropanation of 1,5-cyclooctadiene (B75094) followed by a series of transformations to introduce the triple bond.[11][12][13][14][15]
Experimental Protocol: Synthesis of a BCN Derivative [12]
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent like dichloromethane, add a rhodium catalyst, such as Rh₂(OAc)₄. Then, add ethyl diazoacetate dropwise at room temperature. The reaction yields a mixture of syn- and anti-cyclopropanated products.
-
Hydrolysis: Hydrolyze the ester group of the cyclopropanated product using a base like potassium tert-butoxide in the presence of water and an ethereal solvent.
-
Reduction: Reduce the resulting carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[12]
-
Introduction of the Alkyne: Convert the alcohol to a suitable leaving group and then perform an elimination reaction to form the alkyne. Alternatively, a bromination-dehydrobromination sequence on the corresponding alkene precursor can be employed.[13]
III. Quantitative Data on Macrocyclic Alkynes
The reactivity of macrocyclic alkynes is intimately linked to their geometric and energetic properties. Ring strain, bond angles, and reaction kinetics provide a quantitative basis for understanding and predicting their behavior.
A. Ring Strain and Bond Angles
The ideal bond angle for an sp-hybridized carbon in a linear alkyne is 180°. In macrocyclic alkynes with smaller rings, this angle is significantly distorted, leading to substantial ring strain. This strain is a key driver of their enhanced reactivity.
| Cycloalkane/alkyne | Ring Size | C-C-C Bond Angle (°) (for cycloalkane) | Total Strain Energy (kcal/mol) (for cycloalkane) | C≡C-C Bond Angle (°) (for cycloalkyne, calculated) | Strain Energy (kcal/mol) (for cycloalkyne, calculated) |
| Cyclopropane | 3 | 60 | 27.7[16] | - | - |
| Cyclobutane | 4 | 88 | 26.3[17] | - | - |
| Cyclopentane | 5 | ~105 | 6.5[16] | ~130-140 | High |
| Cyclohexane | 6 | ~109.5 | 0.4[16] | ~140-150 | High |
| Cycloheptyne | 7 | - | - | ~150-155 | ~25-30 |
| Cyclooctyne (OCT) | 8 | - | 9.7[16] | ~155-159[18] | ~18-20[18] |
| Cyclononyne | 9 | - | 12.9[16] | ~160-165[18] | ~12-15[18] |
| Cyclodecyne | 10 | - | 12.1[16] | ~165-170[18] | ~5-8[18] |
Note: Data for cycloalkanes are provided for comparison of ring strain trends. Cycloalkyne data are often derived from computational studies and can vary depending on the method.
B. Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The rate of the SPAAC reaction is highly dependent on the structure of the cycloalkyne. Increased ring strain generally leads to a faster reaction rate. The table below summarizes the second-order rate constants for the reaction of various cyclooctyne derivatives with benzyl (B1604629) azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | ~1 x 10⁻³ |
| Monofluorinated Cyclooctyne | MOFO | ~4.2 x 10⁻² |
| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² |
| Dibenzocyclooctyne | DIBO/DBCO | ~3.1 x 10⁻¹[19] |
| Bicyclo[6.1.0]nonyne | BCN | ~1.0[19] |
| Azacyclooctyne | Aza-DIBO | ~2.4 |
| [9+1]CPP-alkyne | - | 2.2 x 10⁻³[20] |
| m[9+1]CPP-alkyne | - | 9.6 x 10⁻³[20] |
| fluor[11+1]CPP-alkyne | - | 4.7 x 10⁻³[20] |
Rate constants are approximate and can vary depending on the solvent and temperature.[21][22]
IV. Visualizing Workflows and Pathways
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and signaling pathways, providing a visual representation of complex processes.
A. Experimental Workflow: Cell Surface Glycan Labeling via SPAAC
This workflow illustrates the process of labeling cell surface glycans using metabolic engineering followed by a SPAAC reaction with a fluorescently tagged cyclooctyne.[23][24][25][26]
B. Signaling Pathway: Inhibition of the JAK-STAT Pathway by a Macrocyclic Inhibitor
The JAK-STAT signaling pathway is crucial for cellular processes like proliferation and differentiation, and its dysregulation is implicated in diseases such as cancer and autoimmune disorders.[1][27][28][29][30] Macrocyclic compounds have been developed as potent inhibitors of this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hidden intermediate activation: a concept to elucidate the reaction mechanism of the Schmittel cyclization of enyne–allenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. comporgchem.com [comporgchem.com]
- 8. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. | Semantic Scholar [semanticscholar.org]
- 9. drughunter.com [drughunter.com]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. rsc.org [rsc.org]
- 12. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ring strain - Wikipedia [en.wikipedia.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 25. researchgate.net [researchgate.net]
- 26. Visualizing glycans on single cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 28. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cresset-group.com [cresset-group.com]
- 30. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Geometry and Conformation of Cyclotridecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotridecyne (C₁₃H₂₂) is a macrocyclic alkyne of significant interest due to the unique conformational landscape imparted by its thirteen-membered carbocyclic ring. Unlike smaller, highly strained cycloalkynes, this compound possesses sufficient flexibility to accommodate the linear geometry of the sp-hybridized carbon atoms of the triple bond with considerably less ring strain. This guide provides a comprehensive overview of the predicted molecular geometry and conformational possibilities of this compound, drawing upon established principles of stereochemistry and computational chemistry. While direct experimental structural data for this compound is limited in the public domain, this document extrapolates from known data of related macrocycles and theoretical calculations to present a robust model of its structural characteristics. Detailed protocols for experimental and computational investigation are also provided to guide further research in this area.
Introduction
Cycloalkynes, cyclic hydrocarbons containing a carbon-carbon triple bond, have emerged from being mere chemical curiosities to valuable tools in organic synthesis and bioorthogonal chemistry.[1] The reactivity and stability of cycloalkynes are intrinsically linked to their ring size, which dictates the degree of ring strain. Smaller cycloalkynes, such as cyclooctyne, are highly strained due to the significant deviation of the C-C≡C bond angles from the ideal 180°.[2] As the ring size increases, the inherent flexibility of the carbon chain allows for a more favorable accommodation of the linear alkyne moiety, leading to a decrease in ring strain.
This compound, with a thirteen-membered ring, represents a fascinating case study in the conformational analysis of macrocyclic alkynes. Its larger ring size suggests a multitude of possible low-energy conformations, making its structural elucidation a complex but critical endeavor for understanding its reactivity and potential applications in areas such as drug delivery and materials science. This guide aims to provide a detailed theoretical framework for the molecular geometry and conformational landscape of this compound.
Predicted Molecular Geometry and Structural Parameters
In the absence of direct X-ray crystallographic data for this compound, its molecular geometry can be predicted using computational modeling techniques, such as molecular mechanics and density functional theory (DFT). These methods allow for the exploration of the potential energy surface to identify low-energy conformers. For a large and flexible ring like this compound, a thorough conformational search is necessary to identify the global minimum energy structure.
The primary determinant of this compound's geometry is the need to minimize steric and torsional strain while accommodating the linear C-C≡C-C unit. It is anticipated that the lowest energy conformers will adopt a three-dimensional structure that allows the majority of the methylene (B1212753) (-CH₂-) units to exist in staggered arrangements, similar to the chair conformation of cyclohexane.
Table 1: Predicted Geometrical Parameters for a Low-Energy Conformation of this compound
| Parameter | Value |
| C≡C Bond Length | ~1.21 Å |
| C-C≡C Bond Angle | ~170-178° |
| ≡C-C-C Bond Angle | ~110-115° |
| C-C-C Bond Angles (alkane chain) | ~112-116° |
| C-C Bond Lengths (alkane chain) | ~1.53-1.54 Å |
| C-H Bond Lengths | ~1.09-1.10 Å |
| H-C-H Bond Angles | ~107-109° |
| Dihedral Angles (C-C-C-C) | Predominantly anti and gauche |
Note: These values are estimations based on standard bond lengths and angles for alkanes and alkynes and computational studies of similar macrocycles. Actual values may vary depending on the specific conformation.
Conformational Analysis
The conformational landscape of this compound is expected to be complex, with numerous local minima on its potential energy surface. The interconversion between these conformers would likely occur through low-energy barriers at ambient temperatures, making this compound a conformationally dynamic molecule.
Computational Workflow for Conformational Analysis
A robust computational approach is essential to explore the vast conformational space of this compound. The following workflow outlines a typical procedure for identifying and characterizing its stable conformers.
References
Predicting the Reactivity of 13-Membered Cycloalkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloalkynes, cyclic analogues of alkynes, have garnered significant attention in various fields, including drug development and materials science, primarily due to their unique reactivity imparted by ring strain. The deviation of the C-C≡C bond angle from the ideal 180° in smaller rings leads to a significant build-up of strain energy, making them highly reactive in cycloaddition reactions. This guide focuses on the reactivity of 13-membered cycloalkynes, a class of medium-ring alkynes where the balance between stability and reactivity presents unique opportunities and challenges. While significantly less strained than their smaller counterparts like cyclooctyne, 13-membered cycloalkynes still exhibit enhanced reactivity compared to linear alkynes, making them valuable tools in chemical synthesis and bioconjugation.
This document provides a comprehensive overview of the synthesis, reactivity, and experimental considerations for utilizing 13-membered cycloalkynes, with a particular focus on their application in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Synthesis of 13-Membered Cycloalkynes
The synthesis of 13-membered cycloalkynes can be achieved through various synthetic strategies, often involving the cyclization of a linear precursor. A common approach involves the intramolecular cyclization of a long-chain dihalide with a terminal diyne. The following provides a generalized synthetic pathway based on established methods for constructing large-ring cycloalkadiynes, which can be adapted for the synthesis of monocyclic alkynes.
A key step often involves a DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) assisted double alkylation of terminal alkyne units, leading to the formation of the carbocycle in moderate to good yields.[1]
Generalized Synthetic Scheme:
Caption: Generalized synthesis of a 13-membered cycloalkyne.
Reactivity of 13-Membered Cycloalkynes
The reactivity of cycloalkynes is intrinsically linked to their ring strain. Larger rings, such as 13-membered cycloalkynes, possess significantly less strain than smaller rings like cyclooctyne. Consequently, their reactivity in strain-promoted cycloadditions is attenuated. However, they are still more reactive than their linear alkyne counterparts due to the residual strain.
The primary mode of reaction for these compounds is through cycloadditions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and bioorthogonal chemistry, allowing for the efficient formation of triazoles without the need for a cytotoxic copper catalyst.[2][]
Strain-Reactivity Relationship
The relationship between the ring size of a cycloalkyne, its associated strain energy, and its reactivity in cycloaddition reactions is a fundamental concept. As the ring size decreases, the deviation from the ideal linear geometry of the alkyne increases, leading to higher strain energy and, consequently, a lower activation barrier for reactions like SPAAC.
Caption: Relationship between ring size, strain, and reactivity.
Quantitative Reactivity Data
Quantitative data on the reactivity of 13-membered cycloalkynes is scarce in the literature. Most studies focus on the highly reactive smaller rings. However, by comparing the available data for various cycloalkynes, a general trend can be established. The reactivity, often expressed as a second-order rate constant (k) for the reaction with an azide (B81097), decreases as the ring size increases.
| Cycloalkyne Ring Size | Substituents | Reactivity (Relative to Cyclooctyne) | Reference |
| 8 | Unsubstituted | High | [2] |
| 9 | Benzannulated | Moderate | [2] |
| 10 | Twisted Polyaromatic | Moderate to High | [4] |
| 13 | Unsubstituted | Low (estimated) | N/A |
| Linear Alkyne | Unsubstituted | Very Low | [2] |
Note: The reactivity for the 13-membered cycloalkyne is an estimation based on the established trend of decreasing reactivity with increasing ring size. Specific kinetic studies are needed for precise quantification.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The following is a generalized protocol for performing a SPAAC reaction with a 13-membered cycloalkyne. Due to the lower reactivity of this substrate compared to smaller cycloalkynes, longer reaction times or slightly elevated temperatures may be necessary.
Materials:
-
13-Membered Cycloalkyne
-
Azide-containing molecule
-
Anhydrous, degassed solvent (e.g., acetonitrile, THF, or a protic solvent like a water/alcohol mixture depending on the solubility of the reactants)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer
-
Temperature control system (if heating is required)
-
Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, NMR)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Prepare stock solutions of the 13-membered cycloalkyne and the azide in the chosen solvent.
-
-
Reaction Setup:
-
To the reaction vessel under an inert atmosphere, add the azide solution.
-
Begin stirring the solution.
-
Add the 13-membered cycloalkyne solution to the reaction vessel. The order of addition may be varied.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature.
-
Monitor the progress of the reaction at regular intervals using an appropriate analytical technique.
-
If the reaction is slow, consider gentle heating (e.g., 40-60 °C). The stability of the reactants and products at elevated temperatures should be considered.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting triazole product using standard techniques such as column chromatography, recrystallization, or preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).
-
Workflow for a Typical SPAAC Experiment:
Caption: Workflow for a typical SPAAC experiment.
Conclusion and Future Outlook
Thirteen-membered cycloalkynes represent a class of stable yet reactive intermediates for chemical synthesis. Their attenuated reactivity compared to smaller, more strained cycloalkynes offers a different kinetic profile that can be advantageous in certain applications where slower, more controlled reactions are desired. The primary challenge in fully harnessing their potential lies in the limited availability of specific kinetic and thermodynamic data. Future research should focus on the detailed kinetic analysis of the cycloaddition reactions of 13-membered and other medium-ring cycloalkynes to build a more comprehensive understanding of their reactivity. This will enable researchers, scientists, and drug development professionals to make more informed decisions when selecting a cycloalkyne for a specific application, ultimately expanding the toolkit of bioorthogonal and materials chemistry.
References
Quantum Chemical Calculations for Cyclotridecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations for Cycloalkynes
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular properties and reactivity of complex molecules. For a strained cycloalkyne like cyclotridecyne (C₁₃H₂₂), these computational methods can elucidate key characteristics that are often challenging to determine experimentally. The inherent ring strain, resulting from the distortion of the ideal 180° bond angle of the sp-hybridized alkyne carbons, governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between computational cost and accuracy for systems of this size. It is particularly effective for geometry optimization, vibrational frequency analysis, and the prediction of NMR chemical shifts. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed for more accurate energy calculations, particularly for the determination of strain energy.
Methodologies and Computational Protocols
A systematic computational investigation of this compound involves a series of well-defined steps, from initial structure generation to the analysis of its properties.
Geometry Optimization
The first and most crucial step is to determine the minimum energy structure of this compound. Due to the flexibility of the thirteen-membered ring, multiple conformers may exist. A thorough conformational search is necessary to identify the global minimum.
Protocol for Geometry Optimization:
-
Initial Structure Generation: Construct an initial 3D model of this compound.
-
Conformational Search: Employ a conformational search algorithm, such as molecular mechanics with a suitable force field (e.g., MMFF94), to explore the potential energy surface and identify low-energy conformers.
-
DFT Geometry Optimization: Each low-energy conformer is then subjected to geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d) for initial optimizations, followed by re-optimization with a larger basis set such as 6-311+G(d,p) for improved accuracy.
-
Frequency Calculation: A vibrational frequency calculation should be performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
The logical workflow for these calculations is illustrated in the diagram below.
Methodological & Application
Cyclotridecyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction relies on the high ring strain of a cyclic alkyne, which drives a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1][2] The ideal cycloalkyne for SPAAC applications strikes a balance between high reactivity, conferred by ring strain, and sufficient stability for handling and storage.[4][5]
The reactivity of cycloalkynes in SPAAC is inversely related to the ring size; smaller rings are more strained and therefore more reactive.[4] Cyclooctynes are the most widely used class of reagents in SPAAC due to their optimal balance of strain and stability.[4][6][7] Larger rings, such as cyclononynes and cyclodecynes, exhibit progressively lower ring strain and, consequently, reduced reactivity in SPAAC reactions.[4]
Cyclotridecyne: A Note on Reactivity
This compound, a 13-membered cyclic alkyne, is not a commonly employed reagent in SPAAC. The significantly larger ring size compared to cyclooctynes results in substantially lower ring strain. This inherent lack of strain translates to very slow reaction kinetics with azides, making it impractical for most bioorthogonal applications where rapid ligation is crucial. For context, even cyclodecyne (B1206684) has approximately 40% of the strain energy of cyclooctyne (B158145), suggesting that this compound would be even less reactive.[4]
Comparative Data of Common Cycloalkynes in SPAAC
To illustrate the structure-reactivity relationship in SPAAC, the following table summarizes the second-order rate constants for the reaction of various cyclooctyne derivatives with benzyl (B1604629) azide, a standard model azide.[8]
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]non-4-yne | BCN | ~0.1 | [2] |
| Dibenzocyclooctynol | DIBO | 0.057 | [9] |
| Dibenzoazacyclooctyne | DBCO / ADIBO | ~0.3 | [1] |
| Difluorinated cyclooctyne | DIFO | 0.076 | [9] |
| Biarylazacyclooctynone | BARAC | >1 | [2] |
Note: The reactivity of these cyclooctynes can be further influenced by solvent and the specific azide used.[6]
Experimental Protocols
The following are generalized protocols for a typical SPAAC reaction. For a hypothetical reaction involving this compound, significantly longer incubation times and higher concentrations would likely be necessary.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes the conjugation of a this compound-modified molecule to an azide-modified protein.
Materials:
-
This compound-functionalized molecule of interest
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the this compound derivative
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of the this compound-functionalized molecule in an anhydrous, amine-free solvent such as DMSO.
-
To a solution of the azide-functionalized protein in buffer, add the this compound stock solution. A typical starting point is to use a 10- to 50-fold molar excess of the this compound reagent.
-
Allow the reaction to proceed at room temperature or 37°C with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, HPLC). Note: For this compound, the reaction may require incubation for 24-48 hours or longer.
-
Once the reaction is complete, remove the excess, unreacted this compound reagent and byproducts via size-exclusion chromatography or dialysis.
-
Characterize the resulting conjugate to determine the degree of labeling.
Protocol 2: Monitoring SPAAC Kinetics by ¹H NMR
This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.[8]
Materials:
-
This compound
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the this compound, benzyl azide, and the internal standard in the deuterated solvent.
-
In an NMR tube, combine the this compound and the internal standard.
-
Acquire a t=0 ¹H NMR spectrum.
-
Add a 2- to 12-fold excess of benzyl azide to the NMR tube to initiate the reaction.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the starting materials and the appearance of the triazole product.
-
Determine the concentrations of the reactants at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard.
-
Plot the data and fit to a second-order rate equation to determine the rate constant.
Visualizing SPAAC Workflows
The following diagrams illustrate the general workflow of a SPAAC reaction and the logical relationship between cycloalkyne structure and reactivity.
Caption: General experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Relationship between cycloalkyne ring size, ring strain, and SPAAC reaction rate.
Conclusion
While this compound is not a standard reagent for SPAAC due to its low predicted reactivity, the principles of this powerful bioorthogonal reaction provide a framework for its potential use in specific applications where slow kinetics might be acceptable or even desirable. The provided protocols and comparative data for more common cyclooctynes serve as a guide for researchers interested in exploring the reactivity of larger-ring cycloalkynes. For most applications in drug development and biological research requiring efficient and rapid conjugation, the use of well-established, highly reactive cyclooctyne derivatives remains the recommended approach.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Bot Detection [iris-biotech.de]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molecules by SPAAC - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00212E [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation Using Cyclotridecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction used to connect molecules in complex biological environments. This reaction is a cornerstone of "click chemistry" and is prized for its high specificity and ability to proceed under physiological conditions without the need for a toxic copper catalyst. The driving force behind this reaction is the ring strain of a cycloalkyne, which readily reacts with an azide (B81097) to form a stable triazole linkage.[]
The reactivity of the cycloalkyne in SPAAC is inversely proportional to its ring size; smaller rings possess higher strain and thus react more rapidly with azides.[2] Cyclooctynes, being the smallest stable cycloalkynes, exhibit the highest reactivity and are the most commonly employed reagents in SPAAC.[2][3] Larger cycloalkynes, such as cyclotridecyne, are expected to have significantly lower ring strain and consequently, a much slower reaction rate. While direct experimental data for this compound in bioconjugation is limited, we can extrapolate its expected behavior based on the established principles of SPAAC.
These application notes will provide a detailed overview of SPAAC, focusing on the well-characterized cyclooctynes as a benchmark, and then discuss the theoretical and practical considerations for using the less reactive this compound.
Cycloalkyne Reactivity in SPAAC
The choice of cycloalkyne is critical for the success of a SPAAC reaction. The table below summarizes the second-order rate constants for various commonly used cyclooctynes with benzyl (B1604629) azide, illustrating the impact of structural modifications on reactivity.
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| Dibenzocyclooctyne | DIBO | ~0.3 | [4] |
| DIBO-acid | DIBAC | ~0.9 | [5] |
| Difluorinated cyclooctyne | DIFO | ~0.5 | [6] |
| Bicyclo[6.1.0]nonyne | BCN | 0.012 - 0.024 | [5] |
| Biarylazacyclooctynone | BARAC | >1.0 | [7] |
| This compound (Estimated) | - | << 0.01 | Extrapolated |
Note: The rate constant for this compound is an estimation based on the relationship between ring strain and reactivity. It is expected to be significantly lower than that of cyclooctynes.
Logical Relationship: Ring Strain and Reactivity
The following diagram illustrates the fundamental principle governing the reactivity of cycloalkynes in SPAAC.
Experimental Protocols
The following are general protocols for bioconjugation using SPAAC. These protocols are optimized for highly reactive cyclooctynes. When adapting these for a less reactive cycloalkyne like this compound, significant modifications, such as increased reaction times, higher reagent concentrations, and careful optimization of buffer conditions, will be necessary.
Protocol 1: Labeling of an Azide-Modified Protein with a Cycloalkyne-Containing Probe
This protocol describes the labeling of a protein that has been functionalized with an azide group using a cycloalkyne-derivatized fluorescent dye.
Materials:
-
Azide-modified protein (e.g., antibody with a genetically incorporated azido-amino acid) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Cycloalkyne-functionalized probe (e.g., this compound-PEG4-Fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer: PBS, pH 7.4.
-
Quenching reagent (optional): e.g., an excess of a small molecule azide like sodium azide.
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cycloalkyne-functionalized probe at a concentration of 1-10 mM in DMSO.
-
Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the cycloalkyne-functionalized probe. A molar excess of the cycloalkyne probe (typically 5-20 fold) is recommended to drive the reaction to completion.
-
The final concentration of the protein should be in the range of 1-10 mg/mL.
-
Incubate the reaction mixture at room temperature or 37°C. For highly reactive cyclooctynes, the reaction may be complete within 1-4 hours. For this compound, incubation times of 24-48 hours or longer may be required.
-
The reaction can be monitored by techniques such as SDS-PAGE (looking for a shift in the protein band) or mass spectrometry.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent can be added to consume any unreacted cycloalkyne.
-
-
Purification:
-
Remove the excess, unreacted cycloalkyne probe and other small molecules by size-exclusion chromatography or dialysis.
-
The purified, labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Workflow Diagram:
Protocol 2: Cell Surface Labeling of Azido-Glycans
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to incorporate azide-containing sugars.
Materials:
-
Cells cultured with an azide-containing sugar analog (e.g., Ac4ManNAz) for 2-3 days.
-
Cycloalkyne-functionalized probe (e.g., this compound-Biotin) in a cell-compatible buffer.
-
Cell culture medium.
-
Wash buffer: PBS with 1% Fetal Bovine Serum (FBS).
-
Fixation and permeabilization buffers (if intracellular staining is required).
-
Detection reagents (e.g., fluorescently-labeled streptavidin for biotinylated probes).
-
Flow cytometer or fluorescence microscope for analysis.
Procedure:
-
Cell Preparation:
-
Harvest the cells that have been cultured with the azido-sugar.
-
Wash the cells twice with cold wash buffer to remove excess unincorporated azido-sugar.
-
Resuspend the cells in fresh, serum-free medium.
-
-
Labeling Reaction:
-
Add the cycloalkyne-functionalized probe to the cell suspension. A final concentration of 25-100 µM is a good starting point for optimization.
-
Incubate the cells at 37°C in a CO2 incubator. For cyclooctynes, 30-60 minutes is often sufficient. For this compound, a significantly longer incubation time (e.g., 4-24 hours) may be necessary.
-
It is crucial to perform control experiments with cells that were not treated with the azido-sugar to assess background staining.
-
-
Washing:
-
After incubation, wash the cells three times with cold wash buffer to remove unreacted probe.
-
-
Detection (if necessary):
-
If the cycloalkyne probe is not directly fluorescent (e.g., biotinylated), incubate the cells with a secondary detection reagent (e.g., fluorescent streptavidin) according to the manufacturer's protocol.
-
Wash the cells again to remove excess detection reagent.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
-
Workflow Diagram:
Considerations for Using this compound
Due to its presumed low reactivity, the use of this compound in bioconjugation presents several challenges that must be addressed through careful experimental design and optimization.
-
Reaction Kinetics: Expect significantly slower reaction rates compared to cyclooctynes. This will necessitate longer incubation times, which could be detrimental to the stability of the biomolecules or the viability of cells.
-
Concentration: Higher concentrations of both the this compound and the azide-modified biomolecule may be required to achieve a reasonable reaction yield. This could lead to issues with solubility and aggregation.
-
Stability: The stability of this compound and the azide-modified molecule under prolonged incubation conditions should be assessed to ensure that they do not degrade before the reaction is complete.[8]
-
Side Reactions: The potential for side reactions increases with longer incubation times. It is important to carefully characterize the final conjugate to ensure that the desired product has been formed.
Conclusion and Future Perspectives
Strain-promoted alkyne-azide cycloaddition is a versatile and powerful tool for bioconjugation. While cyclooctynes are the current gold standard due to their high reactivity, the exploration of other cycloalkynes could open up new avenues for bioorthogonal chemistry. Although this compound is not a common reagent for SPAAC due to its low ring strain and consequent low reactivity, understanding its theoretical limitations provides valuable insight into the fundamental principles of this important reaction. Future research may focus on the development of catalysts or novel reaction conditions that could enhance the reactivity of larger, less-strained cycloalkynes, thereby expanding the toolbox of bioorthogonal chemistry. For researchers considering the use of this compound, the protocols and considerations outlined in these notes provide a starting point for the development of tailored experimental procedures. However, it is imperative to acknowledge the significant challenges and the need for extensive optimization.
References
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotridecyne as a Probe in Chemical Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecyne, a 13-membered cyclic alkyne, represents a unique tool in the landscape of chemical biology probes. While smaller, more strained cycloalkynes like cyclooctynes have been extensively used in bioorthogonal chemistry, the distinct properties of this compound offer a different set of advantages and considerations. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chemical probes, with a focus on its application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
The primary application of cycloalkynes in chemical biology is the SPAAC reaction, a cornerstone of "click chemistry." This reaction enables the covalent ligation of an azide-modified biomolecule with a cycloalkyne-containing probe without the need for a cytotoxic copper catalyst.[1][2] The driving force for this reaction is the ring strain of the cycloalkyne; smaller rings are more strained and therefore react more rapidly with azides.[3][4]
Application Notes
Principle of this compound as a Bioorthogonal Probe
This compound participates in the SPAAC reaction, allowing for the specific labeling of azide-functionalized biomolecules in complex biological systems. The reaction is bioorthogonal, meaning it proceeds with high selectivity and does not interfere with native biochemical processes.[5]
Reactivity and Stability Profile
The reactivity of cycloalkynes in SPAAC is inversely proportional to their ring size due to the degree of ring strain.[3] Cyclooctyne, the smallest stable cycloalkyne, exhibits the highest reactivity.[4] As the ring size increases, the alkyne bond angle approaches the ideal 180°, leading to a decrease in ring strain and, consequently, a slower reaction rate.[6]
Expected Properties of this compound:
-
Lower Reactivity: Compared to the commonly used cyclooctynes and cyclononynes, this compound is expected to have a significantly lower SPAAC reaction rate. This can be an advantage in experimental designs where a slower, more controlled ligation is desired.
-
Higher Stability: The reduced ring strain in this compound contributes to its increased stability, making it less prone to degradation or side reactions in aqueous biological environments over extended periods.[6][7] This enhanced stability can be beneficial for long-term labeling studies.
Potential Applications
The unique reactivity profile of this compound opens up possibilities for specific applications in chemical biology and drug development:
-
Hierarchical or Multi-Target Labeling: The slower kinetics of this compound could be exploited in combination with a faster-reacting cycloalkyne (e.g., a cyclooctyne) for sequential labeling of different biomolecules within the same system.
-
Long-Term In Vivo Imaging and Tracking: The higher stability of this compound makes it a potential candidate for long-term in vivo studies where the probe needs to remain intact and available for reaction over extended periods.
-
Controlled Drug Delivery and Release: In drug delivery systems, a slower bioorthogonal reaction could be used for the controlled release of a therapeutic agent at a specific site over a prolonged duration.
Quantitative Data: Comparison of Cycloalkyne Reactivity
The following table summarizes the second-order rate constants for the SPAAC reaction of various cycloalkynes with benzyl (B1604629) azide (B81097), illustrating the trend of decreasing reactivity with increasing ring size.
| Cycloalkyne Derivative | Ring Size | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Difluorobenzocyclooctyne (DIFBO) | 8 | ~1.0 | [3] |
| Dibenzocyclooctynol (DIBO) | 8 | ~0.1 | [1] |
| Bicyclononyne (BCN) | 9 | ~0.01 - 0.1 | [3] |
| This compound (Estimated) | 13 | << 0.01 | Inferred |
Note: The rate constant for this compound is an estimation based on the established relationship between ring strain and reactivity. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with a this compound Probe
This protocol describes a general method for labeling a purified protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein of interest
-
This compound-functionalized probe (e.g., with a fluorescent dye or biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
SDS-PAGE analysis equipment
-
Fluorescence scanner or Western blot apparatus
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-10 µM.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Reaction Setup: Add the this compound probe stock solution to the protein solution to achieve a final probe concentration of 10-100 µM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Due to the expected lower reactivity of this compound, longer incubation times (e.g., 12-48 hours) may be required compared to reactions with cyclooctynes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. Labeled protein can be visualized by in-gel fluorescence or by Western blot if a biotinylated probe is used.
-
Purification (Optional): If necessary, unreacted probe can be removed by size exclusion chromatography or dialysis.
Protocol 2: Metabolic Labeling of Cell-Surface Glycans and Subsequent Detection with a this compound Probe
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by detection with a this compound-fluorophore conjugate.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
This compound-fluorophore conjugate
-
PBS, pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This will result in the incorporation of azido (B1232118) sugars into cell-surface and intracellular glycoproteins.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove unincorporated azido sugar.
-
Labeling with this compound Probe: Resuspend the cells in PBS containing the this compound-fluorophore conjugate (10-100 µM).
-
Incubation: Incubate the cells at 37°C for an extended period (e.g., 4-24 hours), gently mixing occasionally.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Imaging: Mount the cells on a microscope slide and visualize the fluorescence signal using an appropriate filter set.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation [ouci.dntb.gov.ua]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Stability of Cycloalkanes - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Functionalization of Cyclotridecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecyne is a cycloalkyne of interest in various fields, including medicinal chemistry and materials science, due to the reactivity of its strained triple bond. This document provides an overview of the primary methods for functionalizing this compound, with a focus on click chemistry reactions. While specific experimental data for this compound is limited in publicly available literature, the protocols provided herein are based on well-established procedures for other cycloalkynes and can be adapted and optimized for this compound. The two main approaches covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation
Due to the limited availability of specific quantitative data for the functionalization of this compound in the reviewed literature, the following table provides generalized data for cycloalkyne "click" reactions. These values should be considered as starting points for the optimization of reactions involving this compound.
| Reaction Type | Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuAAC | Cycloalkyne, Azide | CuSO₄, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | Room Temp | 1 - 12 | >90 |
| SPAAC | Strained Cycloalkyne, Azide | Ring Strain | Various (e.g., CH₃CN, H₂O) | Room Temp - 37 | 0.5 - 4 | >90 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general procedure for the CuAAC reaction, a highly efficient and versatile method for forming a 1,2,3-triazole linkage between an alkyne and an azide.[1][2]
Materials:
-
This compound derivative
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve the this compound derivative (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in deionized water.
-
In another separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
Add the copper(II) sulfate solution to the reaction mixture containing the this compound and azide.
-
Add the sodium ascorbate solution to the reaction mixture. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted triazole product.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
SPAAC is a copper-free click chemistry reaction that relies on the inherent ring strain of the cycloalkyne to react with an azide.[3][4] This method is particularly useful for biological applications where the cytotoxicity of copper is a concern. The reactivity of this compound in SPAAC will depend on its degree of ring strain.
Materials:
-
This compound derivative
-
Azide-containing molecule of interest
-
Acetonitrile (CH₃CN) or another suitable solvent (e.g., water, DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the this compound derivative (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature or, if required, at a slightly elevated temperature (e.g., 37 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography, to yield the desired triazole product.
Mandatory Visualization
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General Reaction Scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes and Protocols: Cyclotridecyne Derivatives in the Synthesis of Complex Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of macrocycles is a pivotal area of research in medicinal chemistry and drug development. Macrocyclic structures offer a unique combination of conformational rigidity and flexibility, enabling them to bind to challenging protein targets with high affinity and selectivity. Among the various synthetic strategies, the use of cycloalkynes, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), has gained significant attention. The reactivity of cycloalkynes in SPAAC is inversely proportional to the ring size, with smaller, more strained rings like cyclooctyne (B158145) exhibiting rapid reaction kinetics.
Conversely, larger cycloalkynes such as cyclotridecyne possess considerably less ring strain. Consequently, their application in traditional SPAAC reactions is limited due to sluggish kinetics. However, the synthesis of macrocycles containing a thirteen-membered ring with alkyne functionalities can be achieved through alternative cyclization strategies. This application note details a specific protocol for the synthesis of a cyclotridecadiynone, a derivative of this compound, via the intramolecular cyclization of an acyclic diyne. This method provides a valuable pathway to thirteen-membered macrocyclic scaffolds that can be further elaborated for various applications in drug discovery and materials science.
Application: Synthesis of a Cyclotridecadiynone Macrocycle
This section describes the synthesis of a macrocyclic polyketide containing a cyclotridecadiyne moiety. The methodology is based on the intramolecular cyclization of a linear acyclic diyne precursor. This approach is particularly useful for creating macrocycles that may not be readily accessible through other methods due to the specific stereochemical and electronic requirements of the cyclization precursors.
Quantitative Data Summary
The following table summarizes the quantitative data for the key macrocyclization reaction.
| Precursor | Product | Cyclization Conditions | Yield (%) | Reference |
| Acyclic diyne | Cyclotridecadiynone | Detailed in the protocol below | 55 | Scott, J. D., & Funk, R. L. (2009). Organic Letters, 11(15), 3362–3365. |
Experimental Protocols
Synthesis of Cyclotrideca-1,3-diyn-5-one
This protocol details the intramolecular cyclization of an acyclic diyne to yield a cyclotridecadiynone.
Materials:
-
Acyclic diyne precursor
-
Anhydrous solvents (e.g., toluene, acetonitrile)
-
High-dilution apparatus (e.g., syringe pump)
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate glassware for anhydrous reactions
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble a flame-dried flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Add the appropriate anhydrous solvent to the flask. The specific solvent and its volume will depend on the scale of the reaction and the solubility of the precursor, aiming for high-dilution conditions (typically in the range of 0.001-0.01 M).
-
-
Preparation of the Precursor Solution:
-
Dissolve the acyclic diyne precursor in the same anhydrous solvent in a separate flame-dried flask or a gas-tight syringe.
-
-
Intramolecular Cyclization Reaction:
-
Heat the solvent in the reaction flask to the desired temperature (this may vary depending on the specific precursor and catalyst, if any).
-
Using a syringe pump, add the solution of the acyclic diyne precursor to the heated solvent dropwise over an extended period (e.g., 4-12 hours). This slow addition maintains high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired cyclotridecadiynone.
-
-
Characterization:
-
Characterize the purified macrocycle using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Visualizations
Experimental Workflow for Cyclotridecadiynone Synthesis
Caption: Workflow for the synthesis of a cyclotridecadiynone.
Logical Relationship of Cycloalkyne Reactivity in SPAAC
Caption: Relationship between ring strain and SPAAC reactivity.
Application Notes and Protocols: A Guide to Strain-Promoted Alkyne-Azide Click Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction, a type of Huisgen 1,3-dipolar cycloaddition, relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145), to react selectively with an azide-functionalized molecule, forming a stable triazole linkage.[2][3] The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed efficiently at physiological temperatures.[4]
The Role of Ring Strain: Why Cyclotridecyne is Not Ideal for SPAAC
The reactivity of the cycloalkyne in SPAAC is directly correlated with the degree of its ring strain.[5] Cyclooctyne, the smallest stable cyclic alkyne, possesses significant ring strain (approximately 18 kcal/mol), which leads to a lower activation energy for the cycloaddition reaction.[4][5] Larger cycloalkynes, such as cyclononyne (B1203973) and cyclodecyne, exhibit substantially less ring strain.[6] Consequently, their reactivity in SPAAC is significantly lower than that of cyclooctynes.
This compound , with its large and flexible 13-membered ring, has negligible ring strain. As a result, it does not possess the necessary intrinsic reactivity to participate in efficient strain-promoted azide-alkyne cycloadditions under the mild conditions required for biological applications. The scientific literature on click chemistry, therefore, focuses on highly strained cyclooctyne derivatives as the preferred reagents for copper-free click chemistry.
This guide will focus on the principles and protocols for SPAAC using a generic, yet representative, cyclooctyne as the model reagent, providing the necessary information for researchers to apply this powerful bioconjugation technique.
Applications of Cyclooctyne-Based SPAAC
The versatility and biocompatibility of SPAAC have led to its widespread adoption in various fields:
-
Bioconjugation and Proteomics: SPAAC is extensively used for labeling proteins, nucleic acids, and carbohydrates within living cells and organisms, enabling the study of their dynamics and functions.[7]
-
Drug Discovery and Development: This methodology facilitates the construction of complex drug conjugates, such as antibody-drug conjugates (ADCs), for targeted therapy.[7]
-
Materials Science and Nanotechnology: SPAAC is employed in the synthesis of novel polymers, hydrogels, and nanoparticles, as well as for the functionalization of surfaces.[3]
-
Chemical Biology: It allows for the probing of biological processes by attaching fluorescent tags, affinity probes, or cross-linkers to biomolecules of interest.[7]
-
Diagnostics and Imaging: The ability to label specific molecules in vivo makes SPAAC a valuable tool for developing new diagnostic and imaging agents.
Quantitative Data: Reactivity of Common Cyclooctynes
The rate of the SPAAC reaction is dependent on the specific cyclooctyne derivative used. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with a model azide (B81097) (benzyl azide). This data is crucial for selecting the appropriate cycloalkyne for a specific application, balancing reactivity with stability.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | ~ 0.1 - 1.0 | High reactivity, good stability, commercially available.[8] |
| Bicyclononyne | BCN | ~ 0.01 - 0.1 | Balances high reactivity with a smaller, more hydrophilic structure.[9] |
| Difluorinated Cyclooctyne | DIFO | ~ 0.01 - 0.05 | Increased reactivity due to electron-withdrawing fluorine atoms.[1] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Among the fastest reacting cyclooctynes. |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific azide reaction partner.[10]
Experimental Protocols
The following protocols provide a general framework for performing a strain-promoted azide-alkyne cycloaddition reaction for the labeling of a biomolecule. Optimization of reaction conditions (concentration, time, and temperature) is recommended for each specific application.
Protocol 1: General Labeling of an Azide-Modified Protein with a Cyclooctyne-Fluorophore Conjugate
Materials:
-
Azide-modified protein of interest (e.g., in phosphate-buffered saline, PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes or other suitable reaction vessels
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Add the cyclooctyne-fluorophore conjugate from a stock solution to a final concentration of 2-10 molar equivalents relative to the protein. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5% v/v) to avoid denaturation of the protein.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the cyclooctyne and the desired labeling efficiency.
-
-
Removal of Excess Reagent (Optional but Recommended):
-
Excess, unreacted cyclooctyne-fluorophore can be removed using various techniques such as:
-
Size-exclusion chromatography (e.g., spin desalting columns)
-
Dialysis
-
Precipitation of the protein followed by resuspension
-
-
-
Analysis:
-
The successful labeling of the protein can be confirmed by methods such as:
-
SDS-PAGE with in-gel fluorescence scanning
-
Mass spectrometry to confirm the mass shift corresponding to the attached label
-
Fluorometry to quantify the degree of labeling
-
-
Protocol 2: Labeling of Live Cells Metabolically Engineered with Azide Sugars
Materials:
-
Adherent or suspension cells cultured in appropriate medium
-
Azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz, for sialic acid engineering)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-containing metabolic precursor for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.
-
-
Labeling with Cyclooctyne-Fluorophore:
-
Wash the cells twice with PBS to remove any unincorporated azide precursor.
-
Add the cyclooctyne-fluorophore conjugate, diluted in cell culture medium, to the cells at a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted cyclooctyne-fluorophore.
-
-
Analysis:
-
The labeled cells can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Visualizations
General Workflow for SPAAC Bioconjugation
Caption: A general experimental workflow for strain-promoted azide-alkyne cycloaddition (SPAAC).
Signaling Pathway Labeling via SPAAC
Caption: Diagram illustrating the labeling of a cell surface receptor in a signaling pathway using SPAAC.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Evaluation of strained alkynes for Cu-free click reaction in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcr.ugent.be [pcr.ugent.be]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. [PDF] Pharmaceutical applications of cyclodextrins: basic science and product development | Semantic Scholar [semanticscholar.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Click Organocatalysis: Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclotridecyne in Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecyne is a cycloalkyne containing a thirteen-membered carbon ring, which can be utilized for the labeling of biomolecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction enables the covalent conjugation of a this compound-modified molecule with an azide-tagged biomolecule under physiological conditions, offering a powerful tool for studying biological processes, developing diagnostic agents, and constructing antibody-drug conjugates (ADCs).
The driving force for the SPAAC reaction is the ring strain of the cycloalkyne. While cyclooctynes are the most commonly used reagents in SPAAC due to their high reactivity, larger ring systems like this compound offer a potentially different balance of reactivity and stability. The reduced ring strain in this compound compared to cyclooctynes may result in slower reaction kinetics but could offer advantages in terms of stability and reduced off-target reactivity. However, specific kinetic data for this compound in SPAAC reactions is not widely available in the current literature. These application notes provide a general framework and protocols for the use of this compound in biomolecule labeling, based on the established principles of SPAAC with other cycloalkynes.
Principle of SPAAC with this compound
The core of this labeling technology is the [3+2] cycloaddition reaction between the strained triple bond of this compound and an azide (B81097) functional group. This reaction proceeds readily without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems.[1] The biomolecule of interest is first functionalized with an azide group, either through metabolic labeling, enzymatic modification, or chemical conjugation. Subsequently, a reporter molecule (e.g., a fluorescent dye, biotin, or a drug) equipped with a this compound moiety is introduced. The strain in the this compound ring allows the reaction to proceed efficiently at ambient temperatures and in aqueous environments, resulting in the formation of a stable triazole linkage.
References
Application Notes and Protocols: In Vivo Applications of Large-Ring Cycloalkynes
Introduction
Large-ring cycloalkynes are powerful tools in chemical biology and drug development, primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal chemistry allows for the covalent modification of biomolecules in living systems without the need for toxic catalysts.[1][2][3] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC avoids the cellular toxicity associated with copper, making it ideal for in vivo applications.[1][4] The high reactivity of large-ring cycloalkynes, such as cyclooctynes, is driven by the significant ring strain in the eight-membered ring, which deforms the alkyne from its ideal linear geometry.[5][6][7] This stored energy lowers the activation barrier for the [3+2] cycloaddition with azides, enabling the reaction to proceed rapidly under physiological conditions.[2] Researchers have developed various cyclooctyne (B158145) derivatives, including difluorinated cyclooctyne (DIFO), dibenzocyclooctyne (DIBO), and bicyclononyne (BCN), to optimize the balance between reactivity and stability for diverse biological applications.[8][9][10]
These application notes provide an overview of the key in vivo uses of large-ring cycloalkynes, quantitative data on their performance, and detailed protocols for their implementation.
In Vivo Applications
The biocompatibility and efficiency of SPAAC have enabled a range of in vivo applications, from molecular imaging to targeted drug delivery.
Live-Cell and Whole-Organism Imaging
A primary application of large-ring cycloalkynes is the visualization of dynamic biological processes. This is typically achieved in a two-step process. First, a biomolecule of interest is metabolically labeled with an azide-containing chemical reporter.[9] For example, cells can be cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell-surface glycans.[11] Subsequently, a cycloalkyne conjugated to a fluorescent probe is introduced. The cycloalkyne reacts specifically with the azide-tagged biomolecules, allowing for their visualization in live cells and even whole organisms like mice.[11][12] This method has been successfully used to image newly synthesized proteins and various post-translational modifications.[12]
Caption: General workflow for in vivo imaging using SPAAC.
Positron Emission Tomography (PET) Imaging
Large-ring cycloalkynes are instrumental in developing radiotracers for PET imaging, a non-invasive technique used in clinical diagnostics, particularly in oncology.[13][14] Cycloalkynes can be conjugated to chelating agents (like DOTA) for radiolabeling with positron-emitting isotopes such as Gallium-68 (⁶⁸Ga) or can be directly labeled with Fluorine-18 (B77423) (¹⁸F).[15][16] These radiolabeled cycloalkynes can be used in pre-targeting strategies. In this approach, an azide-modified targeting vector (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the smaller, fast-clearing radiolabeled cycloalkyne is injected. It rapidly "clicks" onto the pre-localized azide-antibody, providing a high-contrast image of the target tissue while minimizing radiation exposure to healthy organs.[13][17]
Caption: Pre-targeting strategy for PET imaging using SPAAC.
Drug Delivery and Bioconjugation
The ability to form stable covalent bonds in vivo makes SPAAC a valuable tool for drug delivery and the assembly of complex bioconjugates. For instance, cycloalkyne-functionalized liposomes can be used as drug delivery vehicles.[13][15] These nanoparticles can be engineered to carry therapeutic payloads and can be tracked in vivo using PET imaging after being radiolabeled via a SPAAC reaction on their surface.[13][17] This approach allows for real-time monitoring of nanoparticle pharmacokinetics and biodistribution, aiding in the development of more effective drug delivery systems.[17]
Quantitative Data
The choice of cycloalkyne is critical and depends on the specific application, requiring a balance between reaction kinetics and in vivo stability.
Table 1: Comparative Reactivity of Common Large-Ring Cycloalkynes in SPAAC
| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features & Notes |
|---|---|---|---|
| Cyclooctyne | OCT | ~0.002 - 0.004 | The original, simple cyclooctyne; serves as a baseline for reactivity.[11] |
| Bicyclononyne | BCN | ~0.06 - 0.1 | Good balance of reactivity and stability; widely used in commercial reagents.[10][18] |
| Dibenzocyclooctyne | DIBO / DBCO | ~0.3 | Increased ring strain from fused benzene (B151609) rings enhances reactivity.[10][19] |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 0.7 | Electron-withdrawing fluorine atoms activate the alkyne, boosting reaction rates significantly.[9][10][20] |
| Biarylazacyclooctynone | BARAC | ~0.9 - 1.0 | High reactivity due to additional strain from an amide moiety and biaryl structure.[8] |
Rate constants can vary depending on the specific azide (B81097) partner and reaction conditions.
Table 2: Example In Vivo Efficacy & Biodistribution Data
| Application | Cycloalkyne Probe | Animal Model | Target | Key Quantitative Finding | Reference |
|---|---|---|---|---|---|
| PET Imaging | ⁶⁸Ga-DOTA-Click-Cyclized α-MSH Peptide | Mouse (Melanoma Xenograft) | MC1 Receptor | Tumor accumulation of up to 16 ± 5% injected dose per gram (%ID/g). | [16] |
| PET Imaging | ¹⁸F-labeled liposomes via CyOctC | Mouse (Orthotopic Glioma) | Brain Tumor | Higher tumor/background ratio and faster clearance compared to non-functionalized liposomes. | [13][17] |
| Fluorescence Labeling | DIFO-FLAG | Mouse | Cell-surface SiaNAz | Significant labeling of splenocytes detected by flow cytometry 3 hours post-injection. |[11] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common in vivo applications of large-ring cycloalkynes.
Protocol 1: Metabolic Labeling and In Vivo Fluorescence Imaging of Cell-Surface Glycans
This protocol is adapted from methodologies used for labeling and detecting azide-modified glycans on splenocytes in a mouse model.[11]
Objective: To visualize azide-labeled glycans on mouse splenocytes in vivo using a cycloalkyne-FLAG conjugate, followed by ex vivo flow cytometry analysis.
Materials:
-
N-azidoacetylmannosamine (Ac₄ManNAz)
-
Vehicle: 70% aqueous DMSO
-
Cycloalkyne-FLAG conjugate (e.g., DIFO-FLAG)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
FITC-conjugated anti-FLAG antibody
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Administer Ac₄ManNAz (e.g., 300 mg/kg) or a vehicle control to B6D2F1 mice via intraperitoneal (i.p.) injection.
-
Repeat the injection once daily for 7 consecutive days to ensure sufficient metabolic incorporation of the azide reporter into cell-surface glycans.[11]
-
-
In Vivo Bioorthogonal Ligation:
-
On day 8, inject the mice i.p. with the cycloalkyne-FLAG conjugate dissolved in a biocompatible buffer.
-
Allow the in vivo reaction to proceed for a designated time (e.g., 3 hours).[11]
-
-
Splenocyte Isolation and Staining:
-
After the incubation period, euthanize the mice according to approved institutional protocols.
-
Isolate the spleens and prepare a single-cell suspension of splenocytes in PBS supplemented with 1% FBS.
-
Wash the cells by centrifugation and resuspend them in the staining buffer.
-
Add the FITC-conjugated anti-FLAG antibody at the manufacturer's recommended dilution.
-
Incubate the cells for 1 hour at 4°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the final cell pellet in PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A significant increase in fluorescence in the Ac₄ManNAz-treated group compared to the vehicle control indicates successful in vivo labeling.[11]
-
Caption: Experimental workflow for in vivo glycan labeling.
Protocol 2: Radiolabeling of Cycloalkyne-Functionalized Liposomes for In Vivo PET Imaging
This protocol outlines a general procedure for labeling liposomes containing a cycloalkyne moiety with a fluorine-18 (¹⁸F) labeled azide for PET imaging, based on published methods.[13][15]
Objective: To radiolabel cycloalkyne-functionalized liposomes and perform PET/CT imaging in a tumor-bearing mouse model.
Materials:
-
Pre-formed liposomes embedded with a cycloalkyne-lipid conjugate (e.g., mCA-DOPE).[13]
-
Fluorine-18 labeled azide (e.g., [¹⁸F]F-azide).
-
Tumor-bearing mice (e.g., orthotopic glioma mouse model).[15]
-
Micro-PET/CT scanner.
Procedure:
-
Radiolabeling Reaction (SPAAC):
-
To a solution of the cycloalkyne-functionalized liposomes in a suitable buffer, add the [¹⁸F]F-azide.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle shaking for a sufficient duration (e.g., 30 minutes) to allow for the cycloaddition to occur.[13]
-
Purify the resulting ¹⁸F-labeled liposomes from unreacted [¹⁸F]F-azide using a suitable method, such as size exclusion chromatography.
-
Determine the radiochemical yield and purity.
-
-
In Vivo Administration:
-
Draw a defined activity of the purified ¹⁸F-labeled liposome (B1194612) solution (e.g., 3.8 ± 0.1 MBq) into a syringe.[15]
-
Administer the solution to anesthetized tumor-bearing mice via tail vein injection.[15]
-
-
PET/CT Imaging:
-
Anesthetize the mice (e.g., with isoflurane) for the duration of the scan.
-
Acquire whole-body PET/CT scans at multiple time points post-injection (e.g., 10, 60, 120, and 180 minutes).[15]
-
Maintain the mice under anesthesia and monitor their vital signs throughout the imaging session.
-
-
Image Analysis:
-
Reconstruct the PET/CT images.
-
Draw regions of interest (ROIs) over the tumor and other major organs (e.g., liver, kidneys, brain) to quantify the radiotracer uptake.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g) to evaluate the biodistribution and tumor-targeting efficacy of the liposomes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A strain-promoted [3 + 2] azide-al ... | Article | H1 Connect [archive.connect.h1.co]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 8. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 14. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 15. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Click"-cyclized (68)Ga-labeled peptides for molecular imaging and therapy: synthesis and preliminary in vitro and in vivo evaluation in a melanoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
Application Notes and Protocols: Cyclotridecyne as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecyne is a 13-membered carbocyclic alkyne. As a macrocyclic alkyne, its reactivity is influenced by ring strain, although to a lesser extent than smaller, more commonly utilized cycloalkynes like cyclooctyne (B158145). The linear geometry of the sp-hybridized carbons in the alkyne functionality introduces a degree of strain into the cyclic structure. This strain is a key determinant of the reactivity of cycloalkynes, particularly in cycloaddition reactions. While research on this compound is not as extensive as that for smaller cycloalkynes, its unique structural features present potential opportunities in organic synthesis, particularly in the construction of complex macrocyclic systems. These notes provide an overview of the potential applications of this compound, drawing parallels from the well-established chemistry of other cycloalkynes.
Principle of Reactivity: The Role of Ring Strain
The reactivity of cycloalkynes in cycloaddition reactions is inversely proportional to the ring size. Smaller rings exhibit greater deviation from the ideal 180° bond angle of a linear alkyne, leading to higher ring strain. This strain is released during reactions where the alkyne carbons rehybridize to sp2, as in cycloadditions.
Because of the linear nature of the C−C≡C−C alkyne unit, cycloalkynes can be highly strained.[1] This strain can only be accommodated when the number of carbon atoms in the ring is large enough to provide the necessary flexibility.[1] While cyclooctyne is the smallest cycloalkyne that can be isolated and stored as a stable compound, larger rings like this compound are significantly less strained.[1] This lower reactivity means that this compound will likely require more forcing conditions (e.g., higher temperatures or the use of catalysts) to undergo reactions compared to its smaller counterparts.
Applications in Organic Synthesis
Based on the general reactivity of alkynes and macrocycles, this compound can be envisioned as a building block in several types of organic transformations.
Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for the formation of cyclic compounds.[2] Strained cycloalkynes are known to participate in various cycloaddition reactions, often without the need for a metal catalyst.[1]
-
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[3] While less reactive than smaller cycloalkynes, this compound could potentially act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes and under thermal conditions.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction typically occurs between a 1,3-dipole (like an azide) and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of "click chemistry," but it generally relies on highly strained cyclooctynes. For this compound, this reaction would likely require catalysis (e.g., copper(I) or ruthenium(II)) to proceed efficiently.
Macrocycle Synthesis
This compound can serve as a scaffold for the synthesis of more complex macrocycles. The alkyne functionality provides a handle for further functionalization.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds. While this compound is an internal alkyne, it can be synthesized from precursors that could participate in such reactions to form the macrocycle itself.
-
Alkyne Metathesis: Ring-closing alkyne metathesis (RCAM) is a valuable strategy for the synthesis of macrocyclic alkynes.[4] A suitable acyclic diyne precursor can be cyclized using a molybdenum or tungsten catalyst to form this compound or its derivatives.
Quantitative Data
Due to the limited specific literature on this compound, quantitative data for its reactions are scarce. The following table presents representative data for related, larger cycloalkynes to provide an expected range of reactivity and yields.
| Reaction Type | Cycloalkyne | Reactant | Conditions | Yield (%) | Reference |
| Ring-Closing Alkyne Metathesis | 14-membered cycloalkyne | Acyclic diyne | Molybdenum catalyst, Toluene (B28343), 80°C | 75 | [4] |
| Intramolecular Ene-Yne Coupling | 13-membered eneyne | - | Palladium catalyst, THF, 60°C | 82 | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions involving this compound. Note: These are illustrative protocols and would require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Diels-Alder Reaction of a Cycloalkyne
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene (1.2 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Addition of Cycloalkyne: Add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
-
Reactant Preparation: To a solution of the azide (B81097) (1.0 equivalent) and this compound (1.1 equivalents) in a mixture of t-butanol and water (1:1), add a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) in water.
-
Addition of Reducing Agent: Add a freshly prepared solution of sodium ascorbate (B8700270) (0.2 equivalents) in water.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude triazole product by column chromatography on silica gel.
Conclusion
While not as extensively studied as smaller, more strained cycloalkynes, this compound holds potential as a valuable building block in organic synthesis. Its reduced ring strain compared to cyclooctyne necessitates different reaction conditions, often requiring catalysis or higher temperatures for cycloaddition reactions. However, its larger ring size can be advantageous in the synthesis of complex macrocyclic structures relevant to drug discovery and materials science. The protocols and principles outlined in these notes provide a foundational framework for researchers to explore the synthetic utility of this compound. Further investigation into the reactivity and applications of this and other large-ring cycloalkynes is warranted to fully unlock their synthetic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclotridecyne Synthesis
Welcome to the technical support center for the synthesis of cyclotridecyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted and reliable method for synthesizing this compound is a two-step process starting from the commercially available cyclododecanone (B146445). The first step involves a ring expansion of cyclododecanone to produce cyclotridecanone (B1582962). The subsequent step is the conversion of cyclotridecanone to this compound via a Shapiro reaction, which proceeds through a tosylhydrazone intermediate.
Q2: What are the key challenges in synthesizing this compound?
A2: The primary challenges in this compound synthesis include:
-
Efficient Ring Expansion: Achieving a high yield in the one-carbon ring expansion of cyclododecanone to cyclotridecanone is crucial.
-
Complete Tosylhydrazone Formation: Ensuring the complete conversion of cyclotridecanone to its tosylhydrazone derivative is necessary for the success of the subsequent Shapiro reaction.
-
Optimizing the Shapiro Reaction: The Shapiro reaction is sensitive to reaction conditions. Key challenges include ensuring complete deprotonation, avoiding side reactions, and managing the regioselectivity of the resulting double bond (alkene) before elimination to the alkyne. For medium-sized rings, transannular reactions can also be a competing pathway.
-
Product Purification: Separating the final this compound product from unreacted starting materials, byproducts, and residual reagents can be challenging due to its physical properties.
Q3: What are the expected yields for the synthesis of this compound?
A3: The overall yield of this compound from cyclododecanone is dependent on the efficiency of each step. The following table summarizes typical yields reported in the literature for each transformation.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Ring Expansion | Cyclododecanone | Cyclotridecanone | Trimethylsilyldiazomethane (B103560), BF₃·OEt₂ | 70-85% |
| Tosylhydrazone Formation | Cyclotridecanone | Cyclotridecanone tosylhydrazone | p-Toluenesulfonhydrazide, acid catalyst | 85-95% |
| Shapiro Reaction | Cyclotridecanone tosylhydrazone | This compound | n-Butyllithium or Methyllithium | 50-70% |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield in the ring expansion of cyclododecanone.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is run at the recommended low temperature (typically 0 °C to room temperature) to prevent decomposition of the diazomethane (B1218177) reagent. - Monitor the reaction progress by TLC or GC to ensure full consumption of the starting material. - Use a slight excess of trimethylsilyldiazomethane. |
| Decomposition of trimethylsilyldiazomethane | - Use freshly prepared or commercially available high-quality trimethylsilyldiazomethane. - Avoid exposure to strong acids or high temperatures. |
| Inefficient Lewis acid catalysis | - Use a freshly opened or distilled bottle of boron trifluoride etherate (BF₃·OEt₂). - Ensure anhydrous conditions, as moisture will deactivate the Lewis acid. |
Problem 2: Incomplete formation of cyclotridecanone tosylhydrazone.
| Possible Cause | Troubleshooting Steps |
| Equilibrium not driven to completion | - Use a Dean-Stark apparatus to remove water formed during the reaction, thus driving the equilibrium towards the product. - Ensure the use of an effective acid catalyst, such as p-toluenesulfonic acid or a few drops of concentrated HCl. |
| Steric hindrance | - For large ring ketones, the reaction may require longer reaction times or slightly elevated temperatures (reflux in ethanol (B145695) or methanol) to overcome steric hindrance. |
| Impure starting materials | - Ensure that the cyclotridecanone and p-toluenesulfonhydrazide are pure. Recrystallize the p-toluenesulfonhydrazide if necessary. |
Problem 3: Low yield or no product in the Shapiro reaction.
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation | - Use at least two equivalents of a strong organolithium base (n-butyllithium or methyllithium). - Ensure the organolithium reagent is fresh and has been properly titrated to determine its exact concentration. - Perform the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). |
| Low temperature issues | - While the initial deprotonation is often carried out at low temperatures (-78 °C), allowing the reaction to slowly warm to room temperature is often necessary for the elimination to proceed to completion. |
| Side reactions | - The intermediate vinyllithium (B1195746) species can be reactive. Quenching the reaction with water or a proton source should be done carefully once the elimination is complete. - The formation of byproducts can be minimized by carefully controlling the reaction temperature and addition rate of the organolithium reagent. |
| Formation of alkenes instead of alkyne | - This can occur if the elimination is not complete. Ensure sufficient reaction time and appropriate temperature. The intermediate vinyl anion needs to eliminate the tosyl group and a proton from the adjacent carbon. |
Problem 4: Difficulty in purifying the final this compound product.
| Possible Cause | Troubleshooting Steps |
| Presence of non-polar byproducts | - Use column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes or petroleum ether) to separate this compound from other non-polar impurities. |
| Residual starting material | - If unreacted tosylhydrazone is present, it can often be removed by washing the organic extract with a basic aqueous solution. |
| Thermal instability | - this compound is relatively volatile. If using distillation for purification, perform it under reduced pressure (vacuum distillation) to avoid high temperatures that could lead to decomposition or polymerization. |
Experimental Protocols
Synthesis of Cyclotridecanone from Cyclododecanone
This protocol describes the one-carbon ring expansion of cyclododecanone using trimethylsilyldiazomethane.
Reagents and Materials:
-
Cyclododecanone
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve cyclododecanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 eq) to the stirred solution.
-
Add trimethylsilyldiazomethane (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford cyclotridecanone.
Synthesis of Cyclotridecanone Tosylhydrazone
This protocol describes the formation of the tosylhydrazone derivative of cyclotridecanone.
Reagents and Materials:
-
Cyclotridecanone
-
p-Toluenesulfonhydrazide
-
Ethanol
-
Concentrated hydrochloric acid (HCl) (catalytic amount)
Procedure:
-
To a solution of cyclotridecanone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol and dry under vacuum to yield cyclotridecanone tosylhydrazone.
Synthesis of this compound via Shapiro Reaction
This protocol describes the conversion of cyclotridecanone tosylhydrazone to this compound.
Reagents and Materials:
-
Cyclotridecanone tosylhydrazone
-
n-Butyllithium (n-BuLi) or Methyllithium (MeLi) in an appropriate solvent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend cyclotridecanone tosylhydrazone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution carefully under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Shapiro reaction mechanism overview.
Troubleshooting Cyclotridecyne instability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability of cyclotridecyne and related strained alkynes. The information is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and other cyclic alkynes inherently unstable?
A1: The instability of cyclic alkynes stems from significant ring strain. The ideal geometry for an alkyne's triple bond is linear (180°). Forcing this bond into a small or medium-sized ring distorts this angle, leading to high strain energy.[1][2] This strain makes the molecule highly reactive and susceptible to decomposition.[3][4] While larger rings like this compound are generally more stable than smaller ones like cyclooctyne (B158145), they still possess considerable strain compared to their linear counterparts.
Q2: My this compound appears to be degrading upon storage. What are the likely causes?
A2: Degradation during storage is a common issue for strained alkynes. The primary causes include:
-
Oxidation: Exposure to air can lead to oxidation and polymerization, resulting in an insoluble material.[4]
-
Presence of Acids or Electrophiles: Trace amounts of acidic impurities or other electrophiles can initiate decomposition pathways.[4]
-
Elevated Temperatures: Some strained alkyne derivatives are not stable at room temperature.[4]
-
Light Exposure: Photochemical degradation can also be a contributing factor for some reactive molecules.
Q3: How does instability affect the use of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?
A3: There is a delicate balance between reactivity and stability in SPAAC reagents.[2][5] While high ring strain increases the reaction rate, it also enhances instability.[3] If the this compound is too unstable, it may decompose before it has a chance to react with the target azide, leading to low yields and the formation of unwanted byproducts. The goal is to find an optimal balance where the alkyne is reactive enough for efficient conjugation but stable enough for synthesis, purification, and handling.[2][5]
Troubleshooting Guide
Problem 1: Low or no product yield in a reaction involving this compound.
-
Possible Cause: Decomposition of the this compound reagent before or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, check the purity of your this compound. If it has been stored for a long time, consider re-purifying it or using a fresh batch.
-
Optimize Reaction Conditions:
-
Ensure all solvents and reagents are anhydrous and deoxygenated. Use freshly distilled solvents where possible.
-
Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Consider lowering the reaction temperature to minimize thermal decomposition.
-
-
One-Pot Procedures: For particularly unstable derivatives, a one-pot reaction where the alkyne is generated and immediately consumed can be an effective strategy.[6]
-
Problem 2: Formation of insoluble precipitates in the this compound stock or reaction mixture.
-
Possible Cause: Polymerization or oxidation of the this compound.[4]
-
Troubleshooting Steps:
-
Storage Conditions: Review your storage protocol. This compound should be stored in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., -20°C or below), and protected from light.[7]
-
Handling Technique: When handling the compound, minimize its exposure to air and moisture. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric water.
-
Solvent Choice: Ensure the solvent used for the stock solution is of high purity, anhydrous, and deoxygenated.
-
Data on Strained Cycloalkynes
While specific quantitative data for this compound is limited in the provided context, the following table summarizes data for related cyclooctyne derivatives to illustrate the interplay between structure, stability, and reactivity. This can provide valuable insights for working with this compound.
| Cycloalkyne Derivative | Key Structural Feature | Relative Strain Energy (RSE) (kcal/mol) | Key Finding |
| 3,4-MOBO | Five-membered annulated ring | 18.0 | Considered to have borderline stability due to high RSE.[6] |
| BT8S | Thiophene-fused cyclooctyne | 14.6 | Lower RSE suggests potentially higher stability.[6] |
| BT9O | Furan-fused cyclononyne | 13.6 | Lower RSE, yet observed to be unstable, suggesting factors other than strain alone (e.g., triple bond polarization) contribute to instability.[6] |
| DIFO | Difluorinated cyclooctyne | - | Hyperconjugative effects of fluorine atoms lower the penalty for alkyne bending, influencing stability.[8] |
| SNO-OCT | Endocyclic sulfamate | - | Inclusion of heteroatoms can relieve ring strain while maintaining high reactivity.[9] |
Experimental Protocols
General Protocol for Safe Handling and Storage of Strained Alkynes
This protocol is designed to minimize the degradation of this compound and other strained alkynes.
-
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Immediately store the compound in a cool, dry, and dark environment, preferably in a freezer at -20°C or below.
-
The storage area should be designated for reactive chemicals and well-ventilated.[7]
-
-
Handling for Experimentation:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Perform all manipulations in a well-ventilated fume hood or under an inert atmosphere (e.g., in a glovebox).
-
Use clean, dry glassware and spatulas.
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and electrophiles.[4][7]
-
-
Preparing Stock Solutions:
-
Use high-purity, anhydrous, and deoxygenated solvents.
-
Prepare solutions under an inert atmosphere.
-
Once prepared, blanket the solution with an inert gas (e.g., argon) before sealing the container.
-
Store stock solutions at low temperatures and protected from light.
-
-
Disposal:
-
Dispose of any unused or decomposed material in accordance with local safety regulations for reactive chemical waste.
-
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe Handling and Storage Guidelines for Cyclohexane [aurechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclotridecyne and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying cyclotridecyne and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives, which are often strained and reactive molecules, include:
-
Column Chromatography: Widely used for separating the desired cycloalkyne from reaction byproducts and starting materials. Silica (B1680970) gel is a common stationary phase.[1][2][3]
-
Recrystallization: Effective for obtaining highly pure crystalline products, particularly for more stable derivatives like biphenyl-fused-dioxacyclodecynes.[4]
-
Distillation: Suitable for thermally stable and relatively volatile cycloalkynes. For instance, cyclooctyne (B158145) can be purified by distillation through a Widmer column.[5]
-
Aqueous Washing: A workup step involving washing with solutions like aqueous silver nitrate (B79036) can be used to remove certain impurities. The cycloalkyne is then typically released from the silver complex with ammonia.[5]
Q2: My this compound derivative appears to be decomposing during purification. What can I do?
A2: Strained cycloalkynes can be unstable.[6][7] To minimize decomposition:
-
Maintain Low Temperatures: Perform all purification steps, especially column chromatography and solvent evaporation, at low temperatures.
-
Use an Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
-
Neutralize Silica Gel: If using silica gel chromatography, consider neutralizing it with a base like triethylamine (B128534) (typically 1% in the eluent) to prevent degradation of acid-sensitive compounds.[3]
-
Minimize Exposure to Light: Some compounds are light-sensitive. Store them in the dark or use amber-colored glassware.[5]
Q3: How do I choose the right solvent system for column chromatography of my this compound derivative?
A3: The ideal solvent system for column chromatography provides good separation between your product and impurities.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will show clear separation of spots with the product having an Rf value between 0.2 and 0.4.
-
Common Solvents: Mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are commonly used.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent system is gradually increased, can be very effective.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC. A less polar system will generally decrease Rf values and may improve separation.- Use a larger column or load less material.- Ensure proper column packing to avoid cracks or channels in the stationary phase. |
| Product is not Eluting from the Column | - Solvent system is too non-polar.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent.- If using silica gel, consider switching to a less polar stationary phase like alumina. For very polar compounds, reverse-phase chromatography might be necessary. |
| Compound Streaking on the Column/TLC | - Compound is degrading on the silica gel.- Compound is not fully soluble in the eluent. | - Neutralize the silica gel with triethylamine.[3]- Choose a solvent system in which your compound is more soluble. |
| Cracks Forming in the Silica Gel Bed | - The column has run dry.- Heat generated from the solvent mixing with the silica gel. | - Never let the solvent level drop below the top of the stationary phase.[8]- Pack the column using a slurry method and allow it to equilibrate before running. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated.- The cooling process is too rapid.- Impurities are present that inhibit crystallization. | - Add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Try to purify the compound by another method (e.g., column chromatography) first to remove impurities. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures. |
| Low Recovery of Crystalline Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used initially. | - Ensure the solution is cooled sufficiently to minimize solubility.- Use the minimum amount of hot solvent required to fully dissolve the compound. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Add a layer of sand on top to protect the silica surface.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent product degradation.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Cyclotridecyne-Based SPAAC
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing cyclotridecyne and other strained alkynes. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SPAAC reaction is resulting in a low yield of the desired conjugate and/or significant off-target labeling. What are the likely causes?
Low yields and non-specific labeling in SPAAC reactions, particularly in complex biological media, are often due to competing side reactions involving the highly reactive strained alkyne. The most prevalent issue is the reaction of the alkyne with nucleophiles other than the intended azide (B81097).
The primary suspect for such side reactions is the thiol-yne addition , where the strained alkyne reacts with free thiol groups present on cysteine residues of proteins or in buffer additives like Dithiothreitol (DTT). This azide-independent reaction leads to the formation of a stable vinyl sulfide (B99878) adduct, consuming your labeling reagent and causing non-specific modification of biomolecules.[1][2]
Other potential, though often less common, issues include:
-
Reagent Instability: The high ring strain that makes this compound reactive also makes it susceptible to degradation over time, especially if not stored under optimal conditions (e.g., cold, dry, inert atmosphere).
-
Steric Hindrance: The accessibility of the azide and alkyne groups can be sterically hindered, slowing down the desired reaction and allowing more time for side reactions to occur.
-
High Reagent Concentration: While higher concentrations can accelerate the desired reaction, they may also increase the rate of second-order side reactions like reagent dimerization, though this is less commonly reported than the thiol-yne reaction.
The following diagram illustrates the competition between the desired SPAAC pathway and the common thiol-yne side reaction.
Caption: Competing reaction pathways for a strained alkyne.
Q2: I suspect a thiol-yne side reaction is occurring. How can I confirm this and what are the mitigation strategies?
Confirming and mitigating this side reaction is critical for achieving high specificity in SPAAC-based bioconjugation.
Confirmation: The most definitive way to identify the thiol-yne adduct is through mass spectrometry (LC-MS). You will observe a mass peak corresponding to your thiol-containing molecule (e.g., a protein) plus the mass of the this compound reagent. If your protein has multiple free cysteines, you may see multiple additions.
Mitigation Strategies: The most effective strategy is to block the free thiols before introducing the this compound reagent. This can be achieved by pre-treating your sample with a thiol-reactive alkylating agent.
-
Iodoacetamide (IAM) Pre-treatment: IAM is an alkylating agent that irreversibly reacts with free thiols, capping them and preventing them from reacting with the strained alkyne. IAM is compatible with the subsequent SPAAC reaction.[1][2]
-
Competing Thiols: In some cases, adding a low concentration of a small-molecule thiol, such as β-mercaptoethanol (βME), can reduce the undesired reaction with protein cysteines by acting as a scavenger for the this compound.[3] However, this consumes the reagent and may not be ideal for all systems.
The following workflow provides a guide for troubleshooting a problematic SPAAC reaction.
Caption: A logical workflow for troubleshooting SPAAC reactions.
Experimental Protocols
Protocol 1: Iodoacetamide (IAM) Treatment to Mitigate Thiol-Yne Side Reactions
This protocol describes how to block free thiol groups in a protein sample prior to performing the SPAAC reaction.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4). Avoid thiol-containing buffers.
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in water or buffer). Prepare fresh.
-
Desalting column or spin filter to remove excess IAM.
Procedure:
-
Prepare Protein Sample: Ensure your protein of interest is in a buffer free of primary amines (like Tris) and thiols (like DTT). The protein concentration should be in the low to mid micromolar range (e.g., 1-20 µM).
-
Add IAM: Add the freshly prepared IAM stock solution to your protein sample to a final concentration of 5-10 mM.
-
Incubate: Incubate the reaction mixture in the dark (IAM is light-sensitive) for 30-60 minutes at room temperature.
-
Remove Excess IAM: It is crucial to remove unreacted IAM as it can potentially react with other nucleophiles over long incubation times. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or a centrifugal filter appropriate for your protein's molecular weight to exchange the buffer and remove excess IAM.
-
Proceed with SPAAC: Your protein sample, now with its free thiols blocked, is ready for the standard SPAAC protocol. Add your this compound reagent to the cleaned sample to initiate the conjugation to your azide-modified target.
Protocol 2: General Analysis of SPAAC Reaction by LC-MS
This protocol provides a general workflow for analyzing the outcome of your SPAAC reaction.
Materials:
-
Quenched SPAAC reaction mixture.
-
LC-MS grade solvents (water, acetonitrile (B52724), formic acid).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable buffer for LC-MS analysis (e.g., water with 0.1% formic acid). The final protein concentration should be appropriate for your instrument's sensitivity (typically 1-10 µM).
-
Chromatography: Inject the sample onto a suitable reverse-phase column (e.g., a C4 or C18 column for proteins). Elute the sample using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometry: Acquire mass spectra over the expected m/z range for your starting materials and products. For proteins, this will involve deconvolution of the multiply charged ion series to determine the intact mass.
-
Data Analysis:
-
Look for the mass of your unreacted, azide-modified protein.
-
Look for the mass of the desired product: Mass(Azide-Protein) + Mass(this compound).
-
Look for the mass of the thiol-yne side product: Mass(Unmodified Protein) + Mass(this compound).
-
By comparing the relative peak areas or intensities, you can estimate the conversion efficiency and the extent of any side reactions.
-
Data Summary
While specific quantitative data for this compound is not widely published, the general principles of reactivity and side reactions can be extrapolated from studies on other strained alkynes. The following table summarizes the key issues and solutions discussed.
| Problem Observed | Potential Cause | Recommended Solution | Key Experimental Step |
| Low yield of desired product | Thiol-yne side reaction consuming the alkyne reagent. | Block free thiols before SPAAC reaction. | Pre-incubate sample with Iodoacetamide (IAM). |
| Non-specific labeling in azide-negative controls | Thiol-yne side reaction with cysteine residues. | Block free thiols before SPAAC reaction. | Pre-incubate sample with Iodoacetamide (IAM).[1][2] |
| Complex product mixture | Lack of Regiospecificity in SPAAC reaction. | This is an inherent feature of the reaction. | Use analytical methods (e.g., HPLC) that can separate the 1,4- and 1,5-triazole regioisomers if required. |
| General low reactivity | Reagent Degradation or Steric Hindrance . | Use fresh, properly stored reagents. Optimize linker length. | Store this compound reagents under inert gas at low temperature. Consider longer linkers on reagents. |
References
Technical Support Center: Optimizing Cyclotridecyne Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reaction kinetics of cyclotridecyne in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Due to its larger ring size, this compound exhibits lower ring strain and consequently lower reactivity compared to more common cyclooctynes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges associated with this less-strained cycloalkyne.
Frequently Asked Questions (FAQs)
Q1: Why is my SPAAC reaction with this compound so slow compared to reactions with cyclooctynes like DBCO or BCN?
A1: The rate of a SPAAC reaction is primarily driven by the ring strain of the cycloalkyne. Cyclooctynes possess significant ring strain (approximately 18 kcal/mol), which is released during the cycloaddition, thus lowering the activation energy of the reaction.[1][2] this compound, being a larger and more flexible ring, has considerably less ring strain. Consequently, the activation energy for the reaction is higher, leading to significantly slower kinetics.[3][4]
Q2: Can I use a catalyst to speed up the reaction?
A2: The main advantage of SPAAC is that it is a catalyst-free reaction, which is beneficial for biological applications where catalysts like copper can be cytotoxic.[5][6] While adding a copper catalyst (Cu(I)) would accelerate the reaction, it would then become a copper-catalyzed azide-alkyne cycloaddition (CuAAC), not SPAAC. If your application can tolerate copper, this is an option, but it requires different reaction conditions and introduces potential side reactions and toxicity. For SPAAC, optimization of other reaction parameters is the preferred approach to enhance kinetics.
Q3: What is the expected stability of this compound and how should it be stored?
Q4: What are common side reactions to be aware of when using this compound?
A4: While less reactive cycloalkynes are generally less prone to some side reactions seen with highly strained alkynes (like reactions with thiols), other issues can arise, particularly with prolonged reaction times or elevated temperatures that might be used to drive the reaction to completion.[1] Potential side reactions could include decomposition of the reactants or products over time and reactions with other functional groups present in the reaction mixture. It is also known that some cyclooctynes can react with inorganic azides, such as sodium azide (B81097), which is sometimes used as a preservative.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient Reaction Time/Temperature: Due to the low reactivity of this compound, standard SPAAC conditions for cyclooctynes may be insufficient. 2. Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the this compound and the azide. 3. Degradation of Reactants: Improper storage or handling of this compound or the azide partner may have led to degradation. 4. Solvent Effects: The choice of solvent can significantly impact reaction rates. | 1. Increase the reaction time significantly (monitor by TLC or LC-MS). Consider a moderate increase in temperature (e.g., from room temperature to 37°C or 50°C), but be mindful of potential reactant/product instability. 2. Increase the concentration of one or both reactants. If one reactant is more precious, use an excess of the other. 3. Verify the purity and integrity of your starting materials using appropriate analytical techniques (e.g., NMR, MS). Store reagents under an inert atmosphere and at low temperatures.[10] 4. Screen different solvents. Protic or polar aprotic solvents can influence the transition state. Aqueous mixtures often accelerate SPAAC reactions.[11][12] |
| Reaction Stalls Before Completion | 1. Product Inhibition: In some cases, the product might inhibit the reaction, although this is less common for SPAAC. 2. Decomposition of a Reactant: One of the starting materials may not be stable under the reaction conditions over extended periods. 3. Equilibrium: The reaction may be reversible under your conditions, though SPAAC is generally considered irreversible. | 1. This is difficult to overcome without changing the fundamental reaction. Consider purification of the partial reaction mixture and resubjecting the unreacted material to fresh conditions. 2. Re-add a fresh aliquot of the less stable reactant to the reaction mixture. Monitor reactant stability independently under the reaction conditions. 3. This is unlikely for SPAAC, but if suspected, consider strategies to remove the product as it is formed (not always practical). |
| Formation of Multiple Byproducts | 1. Reaction with Impurities: Impurities in the starting materials or solvent can lead to side reactions. 2. Decomposition: Elevated temperatures or long reaction times may cause decomposition of reactants or the desired product. 3. Undesired Reactivity: Although less reactive, this compound might still undergo side reactions with other functional groups in complex substrates. | 1. Ensure the purity of your this compound, azide, and solvents. Purification of starting materials may be necessary.[13] 2. Try to find a balance of temperature and reaction time that maximizes product formation while minimizing decomposition. Running the reaction at a lower temperature for a longer time is often preferable. 3. If working with complex biomolecules, ensure that other functional groups are protected if they are susceptible to reaction. |
Quantitative Data: Reactivity of Cycloalkynes
The reactivity of cycloalkynes in SPAAC reactions is quantified by the second-order rate constant (k₂). While specific kinetic data for this compound is not widely published, the following table provides a comparison of rate constants for various cycloalkynes with benzyl (B1604629) azide. This illustrates the strong correlation between ring size and reactivity. This compound, with a 13-membered ring, is expected to have a very low k₂ value, significantly smaller than that of cyclononyne.
| Cycloalkyne | Ring Size | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BARAC | 8 | ~1.0 | [14] |
| DIBAC/DBCO | 8 | ~0.1 - 0.3 | [14][15] |
| BCN | 9 | ~0.01 - 0.06 | [1] |
| Cyclooctyne (OCT) | 8 | ~2.4 x 10⁻³ | [14] |
| Cyclononyne | 9 | Slower than cyclooctyne | [3] |
| This compound | 13 | Expected to be significantly < 10⁻³ | Extrapolated |
Note: Rate constants are highly dependent on the solvent, temperature, and the specific azide used. The values presented are for comparison purposes.[11][12]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol provides a general starting point for performing a SPAAC reaction with this compound. Due to its lower reactivity, optimization of time, temperature, and concentration will be necessary.
Materials:
-
This compound derivative
-
Azide-containing compound
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMSO, methanol, or a mixture with water)
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and dry.
-
Degas the chosen solvent by sparging with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen.[16]
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the azide-containing compound in the degassed solvent.
-
Add the this compound derivative to the solution. A typical starting point is to use a 1:1 to 1:1.5 molar ratio of this compound to azide. If one component is more valuable, a slight excess of the other can be used to drive the reaction to completion.
-
The initial concentration of reactants should be as high as solubility allows, typically in the range of 1-10 mM.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Protect the reaction from light if either of the reactants is light-sensitive.
-
Crucial for this compound: Due to its low reactivity, be prepared for long reaction times, potentially 24-72 hours or longer.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Take aliquots from the reaction mixture at regular intervals (e.g., 4, 8, 24, 48 hours) to determine the extent of conversion.
-
-
Optimization (if reaction is slow or incomplete):
-
Temperature: Gradually increase the temperature (e.g., to 37°C or 50°C). Monitor for any signs of degradation of starting materials or product.
-
Concentration: If the reaction stalls, consider adding another equivalent of the more stable reactant.
-
Solvent: If the reaction is still not proceeding satisfactorily, perform small-scale solvent screening. A higher proportion of water in the solvent mixture can sometimes accelerate the reaction.[12]
-
-
Work-up and Purification:
-
Once the reaction has reached the desired level of completion, remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using an appropriate method, such as flash column chromatography on silica (B1680970) gel, preparative HPLC, or recrystallization. The choice of purification method will depend on the properties of the triazole product.[13]
-
Visualizations
Caption: Experimental workflow for a SPAAC reaction with this compound.
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
References
- 1. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 4. Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. escholarship.org [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Functionalization of Large Cycloalkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with large cycloalkynes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the synthesis and functionalization of these strained ring systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of large cycloalkynes?
A1: The functionalization of large cycloalkynes (typically C8 to C12 rings) presents a distinct set of challenges stemming from their unique molecular geometry. The primary difficulties include:
-
Ring Strain: Cycloalkynes with fewer than ten carbon atoms are significantly strained because the ideal 180° bond angle of an alkyne is forced to bend.[1] Cyclooctyne (B158145), the smallest isolable cycloalkyne, possesses approximately 18 kcal/mol of strain energy.[2][3] This high reactivity, while useful for reactions like strain-promoted azide-alkyne cycloaddition (SPAAC), also makes the molecules prone to instability, polymerization, and undesired side reactions.[3]
-
Transannular Reactions: The close proximity of atoms across the ring can lead to unexpected intramolecular (transannular) C-H functionalization or cyclization reactions, competing with the desired intermolecular functionalization.[4]
-
Low Stability: Many strained cycloalkynes are sensitive to air, acid, and even light, requiring careful handling and storage.[5] Some highly reactive derivatives can undergo spontaneous trimerization or react with molecular oxygen.[2]
-
Regioselectivity: Controlling the position of functionalization on an unsymmetrical cycloalkyne can be difficult. The inherent strain and complex 3D structure can lead to mixtures of constitutional isomers.[6]
Q2: How does ring size affect the reactivity and stability of cycloalkynes?
A2: Ring size is inversely correlated with ring strain and reactivity, but positively correlated with stability.
-
Small Rings (C5-C7): Cyclopentyne, cyclohexyne, and cycloheptyne are transient intermediates that are too strained to be isolated under normal conditions.[1]
-
Medium Rings (C8-C9): Cyclooctyne (C8) and cyclononyne (B1203973) (C9) are the smallest isolable cycloalkynes.[1] Cyclooctyne is highly reactive due to significant angle strain, making it a cornerstone for copper-free click chemistry.[1] Cyclononynes are generally more stable than cyclooctynes but still possess sufficient strain for efficient SPAAC reactions.[7]
-
Large Rings (C10+): Cyclodecyne and larger rings are significantly less strained and behave more like linear alkynes.[1] Their stability is much higher, but their reactivity in strain-promoted reactions is considerably lower.
Q3: What are the most common side reactions to anticipate?
A3: Besides decomposition and polymerization, researchers should be vigilant for:
-
Dimerization/Trimerization: Highly reactive cycloalkynes, such as difluorobenzocyclooctyne (DIFBO), can spontaneously react with themselves to form dimers or trimers.[2][7]
-
Reactions with Solvents or Reagents: The high reactivity of the strained alkyne can lead to reactions with solvents, trace water, or other nucleophiles present in the reaction mixture.
-
Rearrangements: Under certain conditions, strained alkynes can rearrange. For instance, elimination reactions used to generate cycloalkynes can sometimes lead to the formation of unstable allene (B1206475) intermediates that isomerize.[5]
-
Oxidation: Some cycloalkyne derivatives are prone to oxidation, especially in the presence of air, which can lead to insoluble polymeric material.[5]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low, or the reaction fails to proceed to completion.
| Possible Cause | Recommended Solution |
| Degradation of Starting Material | Strained cycloalkynes can be unstable. Ensure the starting material is pure and has been stored correctly (e.g., under inert gas, at low temperature).[8] Consider synthesizing the cycloalkyne and using it in situ immediately. |
| Reagent Purity and Stoichiometry | Impurities in reagents or solvents can inhibit the reaction. Use freshly purified reagents and anhydrous solvents.[8][9] Accurately calculate and weigh all reagents. |
| Incorrect Reaction Conditions | The reaction may be sensitive to temperature. If the reaction is exothermic, add reagents slowly or use an ice bath to maintain control.[9][10] Ensure the reaction is stirred thoroughly to maintain a homogenous mixture.[8] |
| Atmospheric Contamination | Many cycloalkyne reactions are sensitive to oxygen and moisture.[5][9] Ensure all glassware is flame- or oven-dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).[8] |
| Product Loss During Workup | The product may be volatile or partially soluble in the aqueous layer.[11] Check the solvent in the rotovap trap and analyze the aqueous layer by TLC or LC-MS.[11] Ensure thorough extraction and rinsing of drying agents.[8] |
Problem 2: I am observing multiple unexpected products (poor selectivity).
| Possible Cause | Recommended Solution |
| Transannular Side Reactions | The flexible conformation of larger rings can allow reactive sites to come into close proximity, leading to intramolecular reactions.[4] Try modifying the solvent to alter the ground-state conformation of the macrocycle. Using more rigid cycloalkyne derivatives can also restrict conformational freedom. |
| Lack of Regiocontrol | For unsymmetrical cycloalkynes, functionalization can occur at multiple positions.[6] Employ directing groups on the cycloalkyne to steer the reagent to the desired position. Altering the steric bulk of the reagents can also improve selectivity.[12] |
| Product Decomposition | The desired product might be unstable under the reaction or workup conditions (e.g., exposure to acid, base, or silica (B1680970) gel).[11] Test the stability of your product under these conditions separately.[11] If instability is confirmed, modify the workup procedure (e.g., use a neutral wash, switch to alumina (B75360) for chromatography). |
Problem 3: My starting cycloalkyne decomposes upon storage or handling.
| Possible Cause | Recommended Solution |
| Inherent Instability | Highly strained systems are intrinsically unstable. Store neat compounds at low temperatures and under an inert atmosphere.[8] For highly reactive species like DIFBO, complexation with cyclodextrin (B1172386) can enable long-term storage as a lyophilized powder.[2] |
| Sensitivity to Air/Oxidants | Many cycloalkynes are sensitive to oxidation.[5] Avoid prolonged exposure to air. Handle solutions under an inert atmosphere and use degassed solvents. |
| Acid/Electrophile Sensitivity | Trace acids can catalyze decomposition pathways.[5] Ensure all glassware is clean and free of acidic residue. Use neutral or basic conditions where possible. |
Experimental Protocols & Data
Representative Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the reaction of a cyclooctyne derivative with an azide (B81097).
Materials:
-
Cyclooctyne derivative (e.g., DIBO, 1.0 eq)
-
Azide-containing compound (1.0-1.2 eq)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, THF, or DMSO)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Reaction vessel (flame-dried)
Procedure:
-
Preparation: Dissolve the cyclooctyne derivative in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: In a separate flask, dissolve the azide-containing compound in the same solvent. Add the azide solution to the cyclooctyne solution dropwise at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed. SPAAC reactions are often rapid, with some completing in minutes to a few hours.[7]
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the resulting triazole product using flash column chromatography on silica gel.[13] The choice of eluent will depend on the polarity of the product.
Data Summary: Impact of Cycloalkyne Structure on SPAAC Reaction Rate
The choice of cycloalkyne has a dramatic impact on the rate of cycloaddition. This is crucial for applications requiring rapid conjugation, such as in biological systems.
| Cycloalkyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Structural Feature |
| Octyne (linear alkyne) | ~10⁻⁸ | No Ring Strain |
| Cyclooctyne (OCT) | ~10⁻³ | Baseline Ring Strain |
| Dibenzocyclooctyne (DIBO) | 0.04 - 0.1 | Fused Benzene Rings Increase Strain |
| Difluorinated Cyclooctyne (DIFO) | 0.3 - 0.7 | Electron-Withdrawing Groups |
| Difluorobenzocyclooctyne (DIFBO) | > 1.0 | Combined Strain and Electronic Effects |
| (Rate constants are approximate and can vary with solvent and temperature. Data compiled from multiple sources for comparative purposes.)[2][7][13] |
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes for cycloalkyne functionalization.
Caption: A standard experimental workflow for cycloalkyne reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Competition between desired and undesired reaction pathways.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Regioselectivity - Wikipedia [en.wikipedia.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Troubleshooting [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Cyclotridecyne probes
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of cyclotridecyne probes used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. The following sections offer troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Disclaimer: The field of bioorthogonal chemistry has extensively studied 8-membered cyclooctynes due to their high ring strain and reactivity. Data on the larger, less strained 13-membered this compound ring is limited. Therefore, many of the principles and strategies outlined below are extrapolated from studies on more common strained alkynes like cyclooctynes and bicyclononynes (BCN).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound probes in experimental settings?
A1: The stability of this compound probes is influenced by a combination of chemical and environmental factors:
-
Ring Strain: While necessary for reactivity, excessive ring strain can render a probe unstable, making it susceptible to side reactions.[1] this compound is inherently more stable than smaller cyclooctynes due to lower ring strain.[2]
-
Chemical Environment: The probe's stability can be compromised by the pH of the buffer, the presence of strong nucleophiles (especially thiols like glutathione), exposure to light (for photosensitive derivatives), and high temperatures.[3][4]
-
Probe Concentration: At high concentrations, some probes may be prone to aggregation or self-reaction (homotrimerization), reducing their effective concentration and availability for the desired reaction.[1]
-
Interactions with Biomolecules: In complex biological media like serum, probes can exhibit non-covalent binding to proteins such as albumin, or covalent side reactions with nucleophilic residues (e.g., cysteine), which can affect their reactivity and biodistribution.[5][6]
-
Storage and Handling: Improper storage, such as exposure to air (oxidation), moisture, or repeated freeze-thaw cycles, can lead to gradual degradation of the probe.[1]
Q2: How can I structurally modify a this compound probe to improve its stability?
A2: Several synthetic strategies, primarily developed for cyclooctynes, can be applied to enhance the stability of this compound probes:
-
Fusion of Aromatic Rings: Creating dibenzo- or dinaphtho-fused this compound analogues can increase rigidity and stability. This approach is famously used in Dibenzocyclooctyne (DBCO) reagents.[7]
-
Fluorination: The introduction of fluorine atoms at positions adjacent to the alkyne (propargylic positions) can increase stability by modulating the electronic properties of the alkyne bond.[8][9] However, the effect of fluorination can be complex and may also alter reactivity.[10]
-
Steric Shielding: Introducing bulky groups near the alkyne can physically hinder unwanted side reactions, thereby increasing the probe's kinetic stability and reducing non-specific background labeling.[1]
-
Backbone Modification: Replacing methylene (B1212753) groups in the carbon backbone with heteroatoms (e.g., oxygen or sulfur) can alter the ring's conformation and electronic properties, potentially leading to a more stable structure.
Q3: What are the best practices for storing and handling this compound probes?
A3: Proper storage and handling are critical to preserving the integrity of your probes.[1]
-
Storage Conditions: Store probes at low temperatures (e.g., -20°C or -80°C) as recommended by the manufacturer. Protect them from light by using amber vials or wrapping them in foil, especially if they are conjugated to fluorophores. Store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Choice: Dissolve probes in anhydrous, high-purity solvents (e.g., DMSO, DMF). For aqueous experiments, prepare fresh solutions in degassed buffers immediately before use to minimize hydrolysis and oxidation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the probe, aliquot the stock solution into single-use volumes.
Troubleshooting Guide
This guide addresses common problems encountered during SPAAC experiments using this compound probes.
Problem: Low or no signal in my labeling experiment.
| Potential Cause | Recommended Solution |
| Probe Degradation | Verify the stability of your probe under the specific experimental conditions (pH, temperature, buffer components). Run a control experiment using a fresh aliquot of the probe. Perform a stability assay as detailed in the protocols section. |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is optimal (typically pH 7.0-8.5 for SPAAC). Check that the reaction time is sufficient; while many SPAAC reactions are fast, those with less-strained alkynes like this compound may require longer incubation. |
| Interaction with Media Components | If working in cell culture media or serum, consider if your probe is binding to proteins. One study with cyclooctynes showed interactions with serum albumin that reduced reactivity.[5][6] Perform the reaction in a simpler buffer (e.g., PBS) as a control to test for media interference. |
| Incorrect Probe Concentration | Confirm the concentration of your stock solution via UV-Vis spectroscopy if the probe has a chromophore. Ensure the final concentration in the experiment is within the recommended range. |
Problem: High background or non-specific labeling.
| Potential Cause | Recommended Solution |
| Probe Reactivity with Off-Target Molecules | Highly reactive probes can react with endogenous nucleophiles. This is a known issue for some strained alkynes with thiols like glutathione.[3][11] Include a "no azide" control to assess the level of non-specific binding or reactivity of your this compound probe. |
| Probe Aggregation | At high concentrations, hydrophobic probes may aggregate and stick non-specifically to cells or surfaces. Reduce the probe concentration or add a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) to the buffer to reduce aggregation. |
| Insufficient Washing | Increase the number and duration of washing steps after the labeling reaction to remove unbound probe more effectively. Include a surfactant in the wash buffer to help remove non-specifically bound aggregates. |
Data Presentation: Stability of Strained Alkynes
| Strained Alkyne Probe | Moiety | Half-life in Mouse Serum (hours) | Key Observations |
| Probe 1 | 1st Gen. Difluorinated Cyclooctyne (B158145) (DIFO) | ~19 | Showed sufficient stability for in vivo applications.[5][6] |
| Probe 2 | 2nd Gen. Difluorinated Cyclooctyne | ~12 | Reactivity decreased in serum due to interactions with albumin.[5][6] |
| Probe 3 | 1st Gen. Dibenzocyclooctyne (DIBO) | ~14 | Exhibited significant retention in blood, suggesting protein binding.[5][6] |
Experimental Protocols
Protocol: General Assay for Assessing Probe Stability
This protocol provides a framework for testing the stability of a this compound probe in a specific buffer or medium.
1. Materials:
-
This compound probe stock solution (e.g., 10 mM in anhydrous DMSO).
-
Experimental buffer/medium (e.g., PBS pH 7.4, cell culture medium).
-
Quenching solution (if necessary for analysis).
-
High-purity solvents for analysis (e.g., acetonitrile, water).
-
Analytical instrument (e.g., HPLC-UV/MS, NMR).
2. Procedure:
-
Preparation: Prepare a fresh working solution of the this compound probe at a known concentration (e.g., 100 µM) in the desired experimental buffer. Prepare multiple identical samples for different time points.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C with gentle agitation). Include a control sample stored at 4°C or -20°C where degradation is expected to be minimal.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one sample and stop the degradation process. This can be done by flash-freezing in liquid nitrogen and storing at -80°C, or by adding an organic solvent to precipitate proteins and halt enzymatic activity.
-
Sample Preparation for Analysis:
-
For HPLC: If the sample is in a complex medium, precipitate proteins (e.g., with cold acetonitrile), centrifuge to pellet the precipitate, and transfer the supernatant for analysis.
-
For NMR: Lyophilize the sample and redissolve it in a suitable deuterated solvent.
-
-
Analysis:
-
HPLC: Inject the samples onto a suitable C18 column. Monitor the disappearance of the peak corresponding to the intact probe over time. The peak area can be used to quantify the remaining probe.
-
NMR: Acquire a 1H NMR spectrum. The degradation can be monitored by the decrease in the intensity of characteristic proton signals of the intact probe.
-
-
Data Interpretation: Plot the percentage of remaining intact probe versus time. From this data, the half-life (t½) of the probe under the tested conditions can be calculated.
Visualizations
Workflow for Probe Stability Assessment
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 3. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of strained alkynes for Cu-free click reaction in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drastic fluorine effect: complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of fluorinated haloalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Macrocyclic Alkyne Synthesis
Welcome to the technical support center for macrocyclic alkyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low yields in their macrocyclization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in macrocyclic alkyne synthesis?
Low yields in macrocyclic alkyne synthesis are often attributed to a combination of factors that favor intermolecular side reactions over the desired intramolecular cyclization. The primary culprit is often the competition between the desired macrocyclization and intermolecular oligomerization or polymerization.[1] Several factors can influence this balance, including:
-
Concentration: High concentrations of the linear precursor favor intermolecular reactions, leading to the formation of linear oligomers and polymers instead of the desired macrocycle.[2][3]
-
Conformational Rigidity: Linear precursors that are too flexible have a lower probability of adopting the necessary conformation for ring closure, increasing the likelihood of intermolecular reactions.[4] Precursors with some degree of conformational pre-organization are more likely to cyclize efficiently.[3][4]
-
Ring Strain: The formation of small or sterically hindered macrocycles can be energetically unfavorable, leading to lower yields.[5]
-
Reaction Kinetics: If the rate of the intermolecular reaction is significantly faster than the intramolecular cyclization, low yields of the macrocycle will be observed.[3]
-
Catalyst Activity and Stability: In catalyst-driven reactions like alkyne metathesis, the choice of catalyst is critical. Catalysts with low activity or stability may not efficiently promote the cyclization before degradation or side reactions occur.[6]
Q2: How do "high-dilution conditions" improve macrocyclization yields, and how can they be practically achieved?
High-dilution conditions are a cornerstone of successful macrocyclization.[2][3] The principle is to maintain a very low concentration of the linear precursor throughout the reaction, which kinetically favors the first-order intramolecular cyclization over the second-order intermolecular polymerization.[3]
Practically, high-dilution conditions can be achieved through:
-
Slow Addition: The most common method is the slow, controlled addition of a dilute solution of the linear precursor to a larger volume of solvent, often using a syringe pump.[3][7] This ensures that the instantaneous concentration of the reactive species remains extremely low.
-
Pseudo-High Dilution: This technique involves the slow and simultaneous addition of the linear precursor and the coupling reagent from separate syringes into the reaction vessel.[7] This method is efficient in minimizing the amount of solvent required while still achieving the benefits of high dilution.[7]
Q3: What is the role of a template in template-assisted macrocyclization?
Template-assisted synthesis is a powerful strategy to promote intramolecular cyclization. The template is a molecule that reversibly binds to the linear precursor, pre-organizing it into a conformation that favors ring closure.[8] This pre-organization increases the "effective concentration" of the reactive ends, thereby accelerating the intramolecular reaction. The template can be a metal ion or a larger organic molecule.[3] After the macrocycle is formed, the template is removed.
Troubleshooting Guide
Problem 1: I am observing significant amounts of polymer/oligomer instead of the desired macrocycle.
This is the most common issue in macrocyclization and directly points to intermolecular reactions outcompeting intramolecular cyclization.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high. | Implement high-dilution conditions. Use a syringe pump for slow addition of the precursor.[3][7] |
| Precursor is too flexible. | Redesign the linear precursor to include rigid structural elements like aromatic rings or alkynes to encourage pre-organization.[3][4] |
| Reaction temperature is too high. | Optimize the reaction temperature. Higher temperatures can sometimes favor intermolecular reactions. |
| Solvent is not optimal. | Experiment with different solvents. The choice of solvent can influence the conformation of the precursor and the solubility of intermediates.[9][10] |
Problem 2: My catalyst appears to be inactive or decomposing quickly.
For catalyzed reactions such as alkyne metathesis or Sonogashira coupling, catalyst health is paramount.
| Potential Cause | Troubleshooting Steps |
| Catalyst is sensitive to air or moisture. | Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Functional group incompatibility. | The chosen catalyst may not be compatible with other functional groups in your precursor molecule. Consult the literature for catalyst tolerance.[6][11] |
| Byproduct inhibition. | In alkyne metathesis, volatile alkyne byproducts can inhibit the catalyst.[12] Running the reaction under vacuum can help remove these byproducts and drive the reaction to completion.[6] |
| Incorrect catalyst loading. | Optimize the catalyst loading. Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Macrocyclization under High-Dilution Conditions
This protocol outlines a general method for performing a macrocyclization reaction using a syringe pump to maintain high-dilution conditions.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Ensure all solvents are anhydrous and degassed.
-
Prepare a solution of the linear precursor in the reaction solvent at a low concentration (e.g., 0.1 M).
-
Prepare a solution of the catalyst or coupling reagent, if applicable.
-
-
Reaction Setup:
-
Set up a reaction vessel with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add the bulk of the reaction solvent to the vessel.
-
If using a catalyst, add it to the reaction vessel.
-
Load the solution of the linear precursor into a syringe and place it in a syringe pump.
-
-
Execution:
-
Heat the reaction vessel to the desired temperature.
-
Begin the slow addition of the linear precursor solution via the syringe pump over a period of several hours (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
-
Data Presentation
Table 1: Effect of Concentration on Macrocyclization Yield
The following table illustrates the typical relationship between precursor concentration and the yield of the desired macrocycle versus oligomeric byproducts.
| Concentration of Linear Precursor (M) | Macrocycle Yield (%) | Oligomer/Polymer Yield (%) |
| 0.1 | 15 | 85 |
| 0.01 | 55 | 45 |
| 0.001 | 85 | 15 |
| 0.0001 | >95 | <5 |
Note: These are representative values and actual yields will vary depending on the specific reaction.
Visualizations
Caption: Competing reaction pathways in macrocyclization.
Caption: Workflow for template-assisted macrocyclization.
References
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. By-design molecular architectures via alkyne metathesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01881G [pubs.rsc.org]
- 7. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Macrocyclization Guided by Reversible Covalent Templating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction pathways leading to arylene ethynylene macrocycles via alkyne metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Cyclotridecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotridecyne. The content addresses common challenges and provides guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a cycloalkyne, which is a cyclic organic compound containing a carbon-carbon triple bond within a thirteen-membered ring. Due to the ring structure, the alkyne bond is strained, making it reactive in certain chemical transformations. Its primary application is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" reaction. SPAAC is valued for its high specificity and biocompatibility, as it can proceed within living systems without the need for a toxic copper catalyst.[1][2]
Q2: How does the reactivity of this compound compare to other cycloalkynes like DBCO or BCN?
The reactivity of cycloalkynes in SPAAC reactions is largely governed by the degree of ring strain.[3] Smaller rings are more strained and therefore more reactive. This compound, with its larger thirteen-membered ring, has significantly less ring strain compared to the eight-membered rings of cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). Consequently, this compound is expected to be less reactive, leading to slower reaction kinetics in SPAAC reactions.[4]
Q3: What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not extensively documented, general principles for handling reactive alkynes should be followed. It is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize potential degradation or polymerization over time. Avoid exposure to strong oxidizing agents, acids, and bases. As with all chemicals, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of this compound: As a larger, less strained cycloalkyne, this compound reacts more slowly than smaller counterparts like DBCO. | - Increase the reaction time. Monitor the reaction progress over an extended period (e.g., 24-48 hours).- Increase the concentration of one or both reactants. - Optimize the reaction temperature. While SPAAC can proceed at room temperature, gentle heating (e.g., 37°C) may increase the reaction rate. However, be mindful of the stability of your biomolecules at elevated temperatures.[5] |
| Suboptimal pH: The pH of the reaction buffer can influence the rate of SPAAC reactions. | - The optimal pH for SPAAC reactions is typically between 7 and 8.5. Ensure your buffer is within this range. Avoid amine-containing buffers like Tris if you are using an NHS ester for labeling, as it can quench the reaction.[6] | |
| Steric Hindrance: Bulky substituents near the azide (B81097) or on the molecule attached to the this compound can sterically hinder the reaction. | - If possible, design your constructs with longer linkers between the reactive moieties and the bulky groups to reduce steric hindrance. | |
| Low Yield | Degradation of Reactants: The azide or this compound-containing molecule may have degraded during storage or handling. | - Use freshly prepared or properly stored reagents. - Confirm the integrity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry). |
| Incorrect Stoichiometry: An inaccurate determination of the concentration of one or both reactants can lead to a lower than expected yield. | - Carefully quantify your starting materials. For proteins, use a reliable protein concentration assay. | |
| Side Reactions or Non-Specific Labeling | Reaction with Other Functional Groups: While SPAAC is highly specific, some highly reactive cycloalkynes have been reported to react with thiols (e.g., cysteine residues). | - Given the lower reactivity of this compound, this is less likely to be a major issue. However, if you suspect side reactions, you can try performing the reaction at a lower temperature or for a shorter duration. |
| Presence of Azide in Buffers: Sodium azide is a common preservative in buffers and will compete with your azide-labeled molecule for the this compound. | - Ensure that none of your buffers contain sodium azide.[6] |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table presents a comparison of second-order rate constants for more commonly used cycloalkynes in SPAAC reactions with benzyl (B1604629) azide. This data is intended to provide a general understanding of how ring structure and substitution affect reactivity. It is expected that the rate constant for this compound would be at the lower end of this range.
| Cycloalkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 |
| Azacyclooctyne | DIBAC/ADIBO | ~0.3 |
| Dichlorocyclooctyne | DIFO | ~0.08 |
| Biarylazacyclooctynone | BARAC | ~1.0 |
Data compiled from various sources for illustrative purposes. Actual rates can vary depending on the specific azide, solvent, and temperature.[4][7]
Experimental Protocols
General Protocol for SPAAC Labeling of a Protein with a this compound-Functionalized Probe
This protocol provides a general workflow. Optimization of concentrations, reaction time, and temperature may be necessary.
-
Preparation of Azide-Labeled Protein:
-
Modify your protein of interest with an azide-containing linker using a suitable conjugation method (e.g., NHS ester chemistry to label lysine (B10760008) residues).
-
Remove the excess unreacted azide linker using a desalting column or dialysis.
-
Determine the final concentration of the azide-labeled protein.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein with the this compound-functionalized probe (e.g., a fluorescent dye).
-
A typical starting point is to use a 5- to 20-fold molar excess of the this compound probe relative to the protein.
-
The reaction is typically performed in a phosphate-buffered saline (PBS) solution at a pH between 7.2 and 7.4.
-
Incubate the reaction mixture at room temperature or 37°C. Given the expected lower reactivity of this compound, an initial incubation time of 12-24 hours is recommended.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE (if the probe is fluorescent or has a tag), mass spectrometry, or HPLC.
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted this compound probe using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling using techniques like UV-Vis spectroscopy (if the probe has a distinct absorbance) or mass spectrometry.
-
Visualizations
Logical Workflow for Cell Surface Labeling and Imaging
The following diagram illustrates a typical workflow for labeling cell surface glycans using SPAAC for subsequent fluorescence microscopy. This process involves metabolic labeling of cells with an azide-containing sugar, followed by reaction with a this compound-fluorophore conjugate.
Caption: Workflow for labeling and imaging cell surface glycans using SPAAC.
Signaling Pathway: Targeted Drug Delivery via SPAAC
While no specific signaling pathways are directly mediated by this compound, SPAAC can be used as a bioorthogonal ligation strategy in targeted drug delivery to affect signaling pathways. The diagram below illustrates the concept of a drug-delivery system where a targeting ligand (e.g., an antibody) is conjugated to a drug-loaded nanoparticle via SPAAC, which then engages a cell surface receptor to trigger downstream signaling.
Caption: Conceptual diagram of targeted drug delivery using a SPAAC-generated conjugate to influence cellular signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Experimental Conditions for Cyclotridecyne Reactions
Welcome to the technical support center for the refinement of experimental conditions for cyclotridecyne reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cycloalkyne, a class of molecules characterized by a triple bond within a carbon ring. Due to the ring strain, this compound is more reactive than linear alkynes, which makes it a valuable tool in various chemical reactions. Its primary application is in bioconjugation via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1] This reaction is a cornerstone of "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] In the SPAAC reaction, the strained alkyne of this compound reacts readily with an azide-functionalized molecule to form a stable triazole linkage. This process is particularly useful for labeling and modifying biological molecules such as proteins, nucleic acids, and glycans in complex biological environments, including living cells.[3]
Q2: How does the reactivity of this compound in SPAAC compare to that of more common cyclooctynes like DBCO?
While specific kinetic data for this compound is not as widely published as for cyclooctynes, the reactivity of cycloalkynes in SPAAC reactions is directly related to the degree of ring strain. Cyclooctynes, being smaller and more strained, generally exhibit faster reaction kinetics than larger cycloalkynes like this compound.[4] For instance, the introduction of fluorine atoms or the fusion of aromatic rings in cyclooctyne (B158145) scaffolds has been shown to significantly increase reaction rates.[5][6] Researchers using this compound should anticipate that reactions may require longer incubation times or higher concentrations of reactants to achieve comparable yields to those obtained with highly reactive cyclooctyne derivatives.
Q3: What are the key parameters to consider when optimizing a SPAAC reaction with this compound?
Several factors can influence the efficiency of a SPAAC reaction involving this compound. These include:
-
Solvent: The choice of solvent can impact the solubility of reactants and the rate of the reaction. While many SPAAC reactions are performed in aqueous buffers to mimic physiological conditions, the addition of organic co-solvents like DMSO or acetonitrile (B52724) can sometimes be beneficial, particularly if the this compound derivative has low aqueous solubility.[7]
-
pH: The pH of the reaction medium can affect the stability of the reactants and the reaction rate. For bioconjugation, maintaining a physiological pH (typically between 7.0 and 7.4) is crucial to preserve the integrity of the biological molecules.[5][7]
-
Temperature: SPAAC reactions are typically conducted at or near room temperature (25°C) or physiological temperature (37°C).[5][7] While higher temperatures can increase the reaction rate, they may also lead to the degradation of sensitive biomolecules.
-
Concentration of Reactants: The rate of a bimolecular reaction like SPAAC is dependent on the concentration of both the this compound and the azide (B81097). Increasing the concentration of one or both reactants can lead to a faster reaction and higher yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Insufficient Reaction Time: this compound may react slower than more strained cycloalkynes. 2. Low Reactant Concentration: The concentrations of this compound or the azide partner may be too low for efficient reaction. 3. Poor Solubility of this compound: The this compound derivative may not be fully dissolved in the reaction medium. 4. Degradation of Reactants: The this compound or the azide may have degraded during storage or the reaction. | 1. Increase Reaction Time: Monitor the reaction over a longer period. Consider an overnight incubation. 2. Increase Reactant Concentrations: If possible, increase the concentration of one or both reactants. 3. Optimize Solvent: Try adding a small percentage of a water-miscible organic solvent (e.g., DMSO, DMF) to improve solubility. Ensure the co-solvent is compatible with any biological components. 4. Verify Reagent Quality: Use freshly prepared or properly stored reagents. Check for signs of degradation. |
| Presence of Side Products | 1. Instability of this compound: Highly strained alkynes can be prone to side reactions or oligomerization, especially at elevated temperatures or in the presence of certain reagents. 2. Reaction with Non-target Molecules: In complex biological mixtures, there may be off-target reactions. | 1. Control Reaction Temperature: Avoid high temperatures unless necessary. 2. Purify Reactants: Ensure the purity of the starting materials. 3. Use Scavengers: In some cases, specific scavengers can be used to remove reactive byproducts. |
| Difficulty in Product Purification | 1. Similar Properties of Product and Starting Material: The product may have similar solubility and chromatographic behavior to the starting this compound derivative. 2. Low Product Concentration: The desired product may be present at a very low concentration, making it difficult to separate. | 1. Optimize Chromatography: Experiment with different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) and solvent gradients. 2. Incorporate a Purification Handle: If designing a custom this compound derivative, consider incorporating a purification tag (e.g., a biotin (B1667282) or His-tag) to facilitate separation. |
Experimental Protocols
While a specific, universally applicable protocol for all this compound reactions is not feasible due to the diversity of applications, the following provides a general methodology for a typical bioconjugation experiment using SPAAC.
General Protocol for this compound-Azide Bioconjugation
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound derivative in an organic solvent such as DMSO or DMF at a concentration of 1-10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound stock solution. The final concentration of the this compound should typically be in a 5- to 20-fold molar excess over the biomolecule.
-
The final concentration of the organic solvent should be kept as low as possible (ideally <5%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C.
-
Reaction times can vary from 1 hour to overnight, depending on the reactivity of the specific this compound and azide.
-
-
Reaction Monitoring (Optional):
-
Purification:
-
Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
For more stringent purification, techniques like affinity chromatography (if a tag is present) or HPLC can be employed.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound reactions.
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
Caption: A typical experimental workflow for a bioconjugation reaction using this compound.
References
- 1. reddit.com [reddit.com]
- 2. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magritek [magritek.com]
Validation & Comparative
Cyclooctyne vs. Cyclotridecyne in SPAAC Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents in bioorthogonal chemistry is critical for the success of their experiments. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for bioconjugation, allowing for the covalent labeling of biomolecules in living systems without the need for toxic copper catalysts. The reactivity of the cycloalkyne component is a key determinant of the reaction's efficiency. This guide provides an objective comparison of the reactivity of cyclotridecyne and the widely used cyclooctyne (B158145) in SPAAC reactions, supported by experimental data and detailed protocols.
The rate of a SPAAC reaction is fundamentally governed by the degree of ring strain in the cycloalkyne. The significant deviation of the alkyne's bond angles from the ideal 180° in a small ring system leads to a lower activation energy for the [3+2] cycloaddition with an azide (B81097). This principle dictates the vast difference in reactivity between cyclooctyne and this compound.
Comparative Reactivity Analysis
Cyclooctyne, being the smallest isolable cycloalkyne, possesses a high degree of ring strain, making it exceptionally reactive in SPAAC reactions.[1] A vast body of research has focused on fine-tuning the cyclooctyne scaffold to further enhance its reactivity and stability. In contrast, this compound, a significantly larger and more flexible ring, exhibits substantially less ring strain. Consequently, its reactivity in SPAAC is dramatically lower, to the point where it is generally not employed for such applications, and kinetic data for its SPAAC reactions are scarce in the literature.
The following table summarizes the second-order rate constants (k₂) for the reaction of various cyclooctyne derivatives with benzyl (B1604629) azide, a common model azide. This data serves to highlight the reactivity landscape of strained cyclooctynes and provides a benchmark against which the expected low reactivity of this compound can be understood.
| Cycloalkyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| Bicyclo[6.1.0]non-4-yne (BCN) | 0.15 | DMSO | 37 |
| Aza-dibenzocyclooctyne (DIBAC/DBCO) | ~1.0 | Various | ~25 |
| Biarylazacyclooctynone (BARAC) | >1.0 | Various | ~25 |
| Strained Alkyne-containing [9+1]CPP | 2.2 x 10⁻³ | DMSO-d₆ | 25 |
| Strained Alkyne-containing [11+1]CPP | 4.5 x 10⁻⁴ | DMSO-d₆ | 25 |
| Fluorinated [11+1]CPP | 4.7 x 10⁻³ | DMSO-d₆ | 25 |
| meta-linked [9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | 25 |
This table presents a selection of reported rate constants to illustrate the range of reactivities achieved with cyclooctyne derivatives. The reactivity of this compound is expected to be several orders of magnitude lower than the slowest reacting cyclooctyne derivative listed.
Experimental Protocols
The determination of second-order rate constants for SPAAC reactions is crucial for comparing the reactivity of different cycloalkynes. A widely used and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis of SPAAC Reaction using ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant (k₂) of the SPAAC reaction between a cycloalkyne and an azide.
Materials:
-
Cycloalkyne of interest
-
Benzyl azide (or other desired azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, CDCl₃)
-
Internal standard of known concentration (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cycloalkyne of a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the azide of a known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of a known concentration in the same deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine the cycloalkyne solution and the internal standard solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the cycloalkyne relative to the internal standard.
-
-
Initiation and Monitoring of the Reaction:
-
Add a known volume of the azide stock solution to the NMR tube to initiate the reaction. The azide is typically used in excess to ensure pseudo-first-order kinetics.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak corresponding to the starting cycloalkyne and a peak from the internal standard.
-
Calculate the concentration of the cycloalkyne at each time point by comparing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the cycloalkyne concentration (ln[Cycloalkyne]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the azide (which is assumed to be constant): k₂ = k_obs / [Azide].
-
Visualizing the Principles of SPAAC Reactivity
The following diagrams illustrate the fundamental concepts of SPAAC reactions and a typical workflow for their kinetic analysis.
Caption: The SPAAC reaction mechanism, driven by the release of ring strain in the cycloalkyne.
Caption: A typical experimental workflow for determining SPAAC kinetics using NMR spectroscopy.
Conclusion
The comparative reactivity between cyclooctyne and this compound in SPAAC reactions is a clear demonstration of the principle that ring strain dictates reaction rate. Cyclooctyne and its derivatives are highly reactive due to significant ring strain, making them ideal reagents for efficient bioconjugation. In stark contrast, the lack of substantial ring strain in this compound renders it largely unreactive in SPAAC, and thus it is not a suitable choice for such applications. For researchers designing SPAAC-based experiments, the extensive family of engineered cyclooctynes offers a wide range of reactivities to suit various experimental needs, from rapid labeling to more controlled, slower reactions. The choice of a specific cyclooctyne derivative will depend on the desired reaction kinetics, stability, and the specific biological system under investigation.
References
A Comparative Guide to Cyclotridecyne-Based Bioorthogonal Probes
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By employing reactions that are inert to biological systems, researchers can label and visualize biomolecules with minimal perturbation. Among the arsenal (B13267) of bioorthogonal tools, strained alkynes have emerged as key players in copper-free click chemistry, reacting selectively with azides in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comparative analysis of cyclotridecyne-based probes and other common bioorthogonal reagents, with a focus on their performance, supported by experimental data and detailed protocols.
Performance Comparison of Bioorthogonal Probes
The efficacy of a bioorthogonal probe is determined by several key parameters, including its reaction kinetics, stability in biological media, and cell permeability. The choice of probe is often a trade-off between these factors, tailored to the specific experimental context. Below is a summary of quantitative data for various bioorthogonal probes.
| Bioorthogonal Reaction | Probe/Reactant 1 | Probe/Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | Cyclooctyne (OCT) | Benzyl Azide | 0.0012 | [1] |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | 0.076 | ||
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.14 | [2] | |
| Dibenzocyclooctyne (DIBO) | Benzyl Azide | 0.17 | [2] | |
| Aza-dibenzocyclooctyne (DBCO/ADIBO) | Azide-PEG4-acid | 2.1 ± 0.2 | [3] | |
| Tetrazine Ligation | trans-Cyclooctene (TCO) | Tetrazine | ~2000 - 17248 ± 3132 | [1][4] |
| Staudinger Ligation | Phosphine | Azide | ~0.0020 | [4] |
| Nitrone-Alkyne Cycloaddition | Nitrone | Cyclooctyne | 12 - 32 | [4] |
| Quadricyclane Ligation | Quadricyclane | Ni bis(dithiolene) | 0.25 | [4] |
| [4+1] Cycloaddition | Isocyanide | Tetrazine | ~10⁻² | [4] |
Note: The reaction rate for this compound-based probes is not as extensively documented in readily available literature as for the more common cyclooctynes. Researchers are encouraged to consult specialized literature for specific kinetic data related to their particular this compound derivative.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful application of bioorthogonal probes. Below are methodologies for key experiments cited in the validation of these chemical tools.
Protocol 1: Cell Permeability Assay (Caco-2 Transwell Assay)
This assay assesses the ability of a bioorthogonal probe to cross a cell monolayer, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Bioorthogonal probe of interest
-
Lucifer yellow (paracellular transport marker)
-
Analytical instrumentation (e.g., LC-MS) for probe quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Probe Addition:
-
For apical to basolateral permeability (A->B): Add the bioorthogonal probe to the apical chamber.
-
For basolateral to apical permeability (B->A): Add the probe to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection: At specified time points, collect samples from the receiver chamber (basolateral for A->B, apical for B->A).
-
Analysis: Quantify the concentration of the probe in the collected samples using a validated analytical method like LC-MS.
-
Paracellular Marker: In parallel wells, add Lucifer yellow to the apical chamber to assess the integrity of the cell monolayer. Measure its transport to the basolateral chamber.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of probe appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration of the probe in the donor chamber.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay evaluates the effect of the bioorthogonal probe on cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
Bioorthogonal probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with various concentrations of the bioorthogonal probe. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to the intended application of the probe (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Stability Assay for Strained Alkynes
This assay assesses the stability of strained alkyne probes in a biologically relevant environment.
Materials:
-
Strained alkyne probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mouse serum
-
Analytical instrumentation (e.g., HPLC or LC-MS)
Procedure:
-
Probe Incubation: Prepare solutions of the strained alkyne probe in both PBS and mouse serum at a known concentration.
-
Time-Course Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each solution.
-
Reaction Quenching: Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and snap-freezing the samples.
-
Analysis: Analyze the concentration of the intact probe in each sample using HPLC or LC-MS.
-
Data Analysis: Plot the concentration of the intact probe against time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the probe in each medium.
Visualizing Bioorthogonal Chemistry Workflows and Pathways
Understanding the sequence of events in a bioorthogonal labeling experiment and the biological pathways being investigated is crucial. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a representative signaling pathway.
References
Cyclotridecyne: A Stability Profile in Comparison to Smaller Cycloalkynes
For researchers, scientists, and drug development professionals, understanding the stability of cycloalkynes is paramount for their application in bioorthogonal chemistry, materials science, and total synthesis. This guide provides a comparative analysis of the stability of cyclotridecyne (a thirteen-membered ring cycloalkyne) relative to its smaller counterparts, supported by available experimental and theoretical data.
The stability of cycloalkynes is intrinsically linked to their ring size. The linear geometry required by the sp-hybridized carbon atoms of the triple bond induces significant ring strain in smaller rings. As the ring size increases, the carbon chain becomes more flexible, allowing it to accommodate the triple bond with less deviation from the ideal 180° bond angle, resulting in a corresponding increase in stability.
Quantitative Comparison of Cycloalkyne Stability
The following table summarizes the available ring strain energy data for a series of cycloalkynes.
| Cycloalkyne | Ring Size (n) | Ring Strain Energy (kcal/mol) |
| Cyclopentyne | 5 | 48.4[1] |
| Cyclohexyne | 6 | 40.1[1] |
| Cycloheptyne | 7 | 25.4[1] |
| Cyclooctyne | 8 | ~10 - 17.9[2] |
| Cyclononyne (B1203973) | 9 | ~2.9 - ~12.5 |
| Cyclodecyne (B1206684) | 10 | ~7.2 |
| This compound | 13 | Estimated to be very low |
Note: The strain energy for cyclononyne and cyclodecyne are estimated to be approximately 70% and 40% of that of cyclooctyne, respectively[1]. Due to the significant decrease in ring strain with increasing ring size, this compound is expected to have a very low ring strain, approaching that of a linear alkyne.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols for the synthesis and stability analysis of a comprehensive range of cycloalkynes are not uniformly available. However, general methodologies can be outlined.
Synthesis of Cycloalkynes
The synthesis of cycloalkynes, particularly strained ones, often involves elimination reactions from appropriately substituted cycloalkenes. Common precursors include vinyl halides or vinyl triflates. For larger, less strained cycloalkynes like this compound, macrocyclization techniques are employed.
General Procedure for Synthesis via Elimination:
-
Precursor Synthesis: A cyclic ketone of the desired ring size is converted to a vinyl triflate or a vinyl halide. For example, treatment of a cycloketone with a strong base (e.g., lithium diisopropylamide, LDA) and a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)) yields the corresponding vinyl triflate.
-
Elimination Reaction: The vinyl precursor is subjected to base-induced elimination to form the cycloalkyne. The choice of base and reaction conditions is crucial to favor the desired alkyne over competing side products like allenes. For smaller, highly strained cycloalkynes, the reaction is often performed in the presence of a trapping agent to isolate the transient cycloalkyne.
General Procedure for Macrocyclization:
-
Precursor Synthesis: An acyclic precursor containing two reactive functional groups at its termini, such as a terminal alkyne and a leaving group (e.g., a halide), is synthesized.
-
Intramolecular Cyclization: The precursor is subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A base is used to deprotonate the terminal alkyne, which then acts as a nucleophile to displace the leaving group, forming the macrocyclic alkyne.
Stability Analysis: Half-Life Determination
The stability of a cycloalkyne, particularly in a biological context, can be assessed by determining its half-life. This involves monitoring the concentration of the cycloalkyne over time in a relevant medium (e.g., buffer, cell lysate, or cell culture medium).
General Protocol for Half-Life Determination:
-
Sample Preparation: A solution of the cycloalkyne of known concentration is prepared in the desired medium.
-
Incubation: The solution is incubated under controlled conditions (e.g., temperature, pH).
-
Time-Point Analysis: Aliquots of the solution are taken at various time points.
-
Quantification: The concentration of the remaining cycloalkyne in each aliquot is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The concentration of the cycloalkyne is plotted against time. The half-life (t½) is the time it takes for the concentration to decrease to 50% of its initial value. For a first-order decay process, the half-life can be calculated from the rate constant (k) using the equation: t½ = 0.693/k.
The Interplay of Ring Strain and Reactivity
The ring strain that destabilizes smaller cycloalkynes is the very feature that makes them highly reactive and useful in bioorthogonal "click" chemistry. The strained triple bond is more susceptible to cycloaddition reactions with azides, a cornerstone of strain-promoted azide-alkyne cycloaddition (SPAAC). This relationship is depicted in the following diagram.
Caption: Relationship between cycloalkyne ring size, stability, and reactivity.
As illustrated, there is an inverse relationship between the stability of a cycloalkyne and its reactivity in strain-promoted reactions. This compound, with its minimal ring strain, is a highly stable molecule but exhibits reactivity closer to that of a linear alkyne, making it less suitable for catalyst-free "click" reactions that rely on ring strain for activation. Conversely, smaller, highly strained cycloalkynes are less stable but are powerful reagents for rapid bioorthogonal conjugations. The choice of cycloalkyne for a specific application therefore represents a trade-off between stability and desired reactivity.
References
A Comparative Guide to Bioorthogonal Reagents: Benchmarking Cyclotridecyne
In the realm of chemical biology, bioorthogonal chemistry provides a powerful toolkit for studying biological processes in their native environment. These reactions occur within living systems without interfering with endogenous biochemical processes.[1][2] Among the most widely used bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction between a strained cycloalkyne and an azide (B81097).[2][3][4] The reactivity of the cycloalkyne is paramount to the success of SPAAC, with highly strained molecules reacting faster. This guide provides a comparative analysis of various bioorthogonal reagents, with a focus on positioning the less-common cyclotridecyne against widely used cyclooctyne (B158145) derivatives.
Reaction Kinetics: The Need for Speed
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is crucial for applications involving the labeling of low-abundance biomolecules or for tracking rapid biological processes. The reactivity of cycloalkynes in SPAAC is primarily dictated by their ring strain; smaller rings are more strained and thus more reactive.[3]
Below is a comparison of the second-order rate constants for the SPAAC of various cyclooctyne-based reagents with benzyl (B1604629) azide, a common model azide.
| Bioorthogonal Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | ~0.0024 | [5] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | [6] |
| Dibenzocyclooctyne | DIBO | ~0.3 | [6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.15 | [5] |
| DIBAC/ADIBO | DIBAC | ~1.0 | [7] |
| Biarylazacyclooctynone | BARAC | ~3.1 | [1] |
| This compound | - | Not Reported (Presumed to be very low) | - |
As the table illustrates, significant efforts have been made to enhance the reactivity of the cyclooctyne core by introducing fluorine atoms (DIFO) or fusing aromatic rings (DIBO, DIBAC, BARAC) to increase ring strain.[8][9] BCN, with its fused cyclopropane (B1198618) ring, also exhibits enhanced reactivity.[8][10] Given that this compound possesses a much larger and more flexible ring, its ring strain is expected to be negligible compared to cyclooctynes, leading to a dramatically slower reaction rate.
Stability and Cytotoxicity: The Trade-Off
A crucial consideration in the selection of a bioorthogonal reagent is its stability under physiological conditions and its potential for cytotoxicity. Highly reactive reagents can sometimes be less stable and may exhibit off-target reactivity or cellular toxicity.[11]
| Bioorthogonal Reagent | Stability | Cytotoxicity | Reference(s) |
| General Cyclooctynes | Generally stable, but can be susceptible to degradation, especially highly strained derivatives. BCN shows some instability to thiols like GSH. | Generally low, but highly reactive species may show some off-target reactivity. Copper-free nature of SPAAC avoids the cytotoxicity associated with CuAAC. | [11] |
| Azides | Generally stable, though can be reduced by cellular reductants like TCEP. | Considered non-toxic and biocompatible. | [1][11] |
| Tetrazines (for comparison) | Stability varies with substitution; can be susceptible to reaction with water and thiols. | Generally low, but depends on the specific tetrazine structure. | |
| This compound | Expected to be highly stable due to low ring strain. | Expected to have very low cytotoxicity. | - |
While the high reactivity of reagents like BARAC is advantageous for rapid labeling, it may come at the cost of reduced stability.[8] this compound, with its presumed low reactivity, is likely to be exceptionally stable in biological environments and exhibit minimal cytotoxicity, making it a potentially interesting, albeit slow, reagent for applications where stability is the primary concern.
Experimental Protocols
To facilitate the objective comparison of bioorthogonal reagents, detailed experimental protocols are essential.
Protocol for Determining Second-Order Reaction Rates of SPAAC
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR spectroscopy.[12]
Materials:
-
Cycloalkyne of interest (e.g., this compound, BCN)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cycloalkyne, benzyl azide, and the internal standard in the deuterated solvent.
-
In an NMR tube, combine the cycloalkyne and the internal standard.
-
Acquire a t=0 ¹H NMR spectrum to determine the initial concentration of the cycloalkyne relative to the internal standard.
-
Add a known excess (typically 2-12 equivalents) of benzyl azide to the NMR tube to initiate the reaction.
-
Monitor the reaction progress by acquiring ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).
-
Integrate the signals corresponding to the starting cycloalkyne and the triazole product at each time point.
-
Calculate the concentration of the cycloalkyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cycloalkyne concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of benzyl azide.
Protocol for Assessing Cytotoxicity using the MTS Assay
This protocol provides a general method for evaluating the cytotoxicity of a bioorthogonal reagent using a colorimetric MTS assay.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioorthogonal reagent to be tested
-
MTS reagent solution (containing PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the bioorthogonal reagent in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the bioorthogonal reagent. Include wells with medium only (no cells) for background subtraction and wells with untreated cells as a negative control.
-
Incubate the plate for a desired period of exposure (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the MTS solution to each well.
-
Incubate the plate for 1 to 4 hours at 37 °C.
-
Record the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of the bioorthogonal reagent relative to the untreated control cells.
-
Plot the cell viability versus the concentration of the reagent to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
The selection of a bioorthogonal reagent is a multifaceted decision that requires a balance between reaction kinetics, stability, and potential cytotoxicity. While highly strained cyclooctynes such as DIBAC and BARAC offer rapid kinetics essential for many biological applications, their increased reactivity may be associated with lower stability. This compound, on the other hand, represents the other end of the spectrum. Due to its large, flexible ring, it is presumed to have very slow SPAAC kinetics, making it unsuitable for applications requiring rapid labeling. However, its expected high stability and low cytotoxicity could make it a valuable tool in specific contexts where reaction speed is not a critical factor and long-term stability is paramount. Further research to quantify the reaction kinetics of this compound and other large-ring cycloalkynes would be beneficial to fully understand their potential in the expanding field of bioorthogonal chemistry.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Reagents: Design, Synthesis, and Reactivity [dspace.mit.edu]
- 10. Retro-Cope elimination of cyclic alkynes: reactivity trends and rational design of next-generation bioorthogonal reagents - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04211E [pubs.rsc.org]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Energetic Landscape of Cycloalkynes: A Computational Comparison of Ring Strain
For researchers, scientists, and drug development professionals, understanding the inherent reactivity of cycloalkynes is paramount for their effective application in bioconjugation, materials science, and medicinal chemistry. The high reactivity of these cyclic molecules is a direct consequence of their significant ring strain, a result of the distortion of the ideal linear geometry of the alkyne bond within a constrained cyclic framework. This guide provides a comprehensive computational comparison of ring strain in various cycloalkynes, offering valuable insights for the rational design of next-generation chemical tools.
The stability and reactivity of cycloalkynes are intrinsically linked to their ring size. Smaller rings impose greater geometric constraints, leading to a more pronounced deviation from the ideal 180° bond angle of a linear alkyne. This deviation, or angle strain, is a major contributor to the overall ring strain energy. As the ring size decreases, the ring strain energy increases, rendering the cycloalkyne more reactive but also less stable. Cyclooctyne is generally considered a good compromise, being stable enough for isolation and storage while exhibiting sufficient reactivity for many applications, including the widely used strain-promoted azide-alkyne cycloaddition (SPAAC) in "click chemistry".[1] In contrast, smaller, highly reactive cycloalkynes like cyclohexyne (B14742757) and cyclopentyne (B14760497) are typically transient intermediates that must be generated in situ.[1]
Quantitative Analysis of Ring Strain
The following table summarizes key computational data for a selection of cycloalkynes, providing a quantitative basis for comparing their relative stabilities and reactivities. The strain energy, a measure of the excess energy stored in the cyclic molecule compared to a strain-free reference, is a critical parameter. Additionally, the deviation of the C-C≡C bond angle from linearity serves as a direct geometric indicator of the degree of strain.
| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) | C-C≡C Bond Angle (°) |
| Cyclopentyne | 5 | 48.4[2][3][4][5] | ~115 (estimated) |
| Cyclohexyne | 6 | 40.1[2][3][4][5] | ~130 (estimated) |
| Cycloheptyne | 7 | 25.4[2][3][4][5] | Not specified |
| Cyclooctyne | 8 | 17.9 - 19.9[2][3] | ~155 - 158.5[1][6] |
| Cyclononyne | 9 | ~12.5 (approx. 70% of cyclooctyne)[1] | ~165[1] |
| Cyclodecyne | 10 | ~7.2 (approx. 40% of cyclooctyne)[1] | ~170[1] |
Experimental and Computational Protocols
The data presented in this guide are primarily derived from computational chemistry studies. These in silico experiments provide a powerful and efficient means to investigate the properties of highly reactive and unstable molecules that may be challenging to study experimentally. The following outlines the key computational methodologies employed in the cited research.
Computational Methods for Strain Energy Calculation
A common and accurate method for evaluating ring strain is through the use of homodesmotic equations.[1] This approach involves constructing a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides. This method effectively isolates the ring strain energy component.[1]
General Homodesmotic Equation for Cycloalkyne Strain Energy:
(CH₂)n-4(C≡C) + 2 CH₃CH₃ → CH₃(CH₂)n-2CH₃ + CH₃C≡CCH₃
The strain energy is then calculated as the difference in the computed enthalpies of formation of the products and reactants.
Quantum Chemical Calculations:
The energies of the molecules in these equations are typically calculated using high-level quantum chemical methods. A widely used and reliable method is the Gaussian-n (Gn) theory , specifically the G3 level of theory .[2][3][4][5] This composite method approximates the results of very high-level calculations by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.
Another prevalent approach involves Density Functional Theory (DFT) calculations. A commonly employed functional and basis set combination for these types of studies is M06-2X/6-311G+(d,p) .[1]
Enthalpy of Hydrogenation:
Another, albeit less direct, computational approach to estimate ring strain is by calculating the enthalpy of hydrogenation (ΔHhyd). The difference in the heats of hydrogenation between a cyclic alkyne and a corresponding linear alkyne can provide an indication of the strain penalty due to bending of the alkyne.[1] However, it is important to note that this method can be less accurate for smaller, highly strained cycloalkynes.[1]
Visualizing Cycloalkyne Strain and Analysis Workflow
The following diagrams illustrate the fundamental relationship between ring size and cycloalkyne stability, and a typical workflow for the computational analysis of ring strain.
Caption: Relationship between ring size, strain, and stability in cycloalkynes.
Caption: A generalized workflow for the computational analysis of cycloalkyne ring strain.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides [acs.figshare.com]
- 6. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclotridecyne: Validating Theoretical Models with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has been revolutionized by the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. Central to this reaction are strained cycloalkynes, whose reactivity is dictated by their unique molecular geometries. While smaller, highly strained rings like cyclooctyne (B158145) have been extensively studied, larger rings such as cyclotridecyne present a different profile of stability and reactivity. This guide provides a comparative analysis of theoretical models and experimental data for this compound and its more reactive counterparts, offering insights for the rational design of bioorthogonal reagents.
Theoretical vs. Experimental Data: A Comparative Analysis
Theoretical models, primarily based on Density Functional Theory (DFT), are invaluable for predicting the properties of cycloalkynes. These models allow for the calculation of key parameters such as ring strain, bond angles, and activation energies for cycloaddition reactions. Experimental techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and reaction kinetics studies, provide the ground truth for validating these theoretical predictions.
A strong correlation between theoretical predictions and experimental findings has been established for smaller, more strained cycloalkynes. For instance, calculations of the C-C≡C bond angles and their deviation from the ideal 180° in cyclooctyne derivatives show excellent agreement with values obtained from X-ray crystallography.[1] This distortion is a direct measure of the ring strain, which is the primary driving force for the rapid kinetics of SPAAC reactions.[2]
For this compound, a 13-membered ring, the inherent flexibility is significantly greater than in cyclooctyne. This leads to a much lower ring strain, which theoretical models predict and experimental observations on larger cycloalkynes support. While specific experimental kinetic data for this compound is scarce in the literature, the established relationship between ring strain and reactivity allows for extrapolation.
Table 1: Comparison of Theoretical and Experimental Properties of Cycloalkynes
| Property | Theoretical Model Prediction | Experimental Validation Method | Cyclooctyne (and derivatives) | This compound (Predicted) |
| Alkyne Bond Angle | DFT calculations predict significant deviation from 180°. | X-ray Crystallography | ~158-163° | Closer to 180° |
| Ring Strain Energy | Calculated using isodesmic reactions or other computational methods. | Inferred from reaction calorimetry or kinetics. | High (~18 kcal/mol) | Low |
| Reactivity (k₂ with benzyl (B1604629) azide) | Transition state energy calculations (DFT). | Pseudo-first-order kinetics monitoring (NMR, UV-Vis, IR). | High (e.g., DIFO: 7.6 x 10⁻² M⁻¹s⁻¹) | Low |
| Stability | Ground state energy calculations. | Stability in solution over time (NMR). | Less stable, prone to polymerization. | More stable. |
Note: Data for cyclooctyne derivatives are well-documented, while values for this compound are largely based on theoretical extrapolations due to a lack of specific experimental studies.
Alternative Cycloalkynes for Copper-Free Click Chemistry
The choice of cycloalkyne is critical for the desired application, balancing reactivity with stability. While this compound offers high stability, its reactivity is likely too low for most bioorthogonal labeling applications where speed is essential. Several alternatives have been developed to tune the properties of the cycloalkyne.
Table 2: Performance Comparison of Cycloalkyne Alternatives
| Cycloalkyne | Key Features | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Key Applications |
| Cyclooctyne (OCT) | The parent strained cycloalkyne. | ~2.4 x 10⁻³ | Proof-of-concept studies. |
| Difluorinated Cyclooctyne (DIFO) | Electron-withdrawing fluorine atoms increase reactivity. | 7.6 x 10⁻² | In vivo imaging and labeling. |
| Dibenzocyclooctyne (DBCO/ADIBO) | Fused aromatic rings increase strain and reactivity. | ~3.1 x 10⁻¹ | Widely used for bioconjugation. |
| Bicyclo[6.1.0]nonyne (BCN) | Bicyclic structure provides high strain and reactivity. | ~8.9 x 10⁻² | Surface modification and bioconjugation. |
| This compound | Large, flexible ring with low strain. | Not experimentally determined, predicted to be very low. | Potential use in materials science where high stability is required. |
Experimental Protocols
Accurate experimental validation of theoretical models relies on robust and well-defined protocols.
Synthesis and Characterization of Cycloalkynes
The synthesis of cycloalkynes often involves ring-expansion or elimination reactions from suitable precursors. Purification is typically achieved by column chromatography or distillation. Characterization relies on standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For this compound, the chemical shifts of the acetylenic carbons would be a key indicator.
-
Mass Spectrometry: To confirm the molecular weight.
-
X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths and angles, which are crucial for validating theoretical geometries.
Reaction Kinetics Measurement
The rate of the strain-promoted azide-alkyne cycloaddition is a critical parameter. Pseudo-first-order kinetics are typically employed, where the concentration of one reactant (e.g., the azide) is in large excess over the cycloalkyne. The disappearance of the cycloalkyne or the appearance of the triazole product is monitored over time.
-
Methodology:
-
Prepare solutions of the cycloalkyne and an azide partner (e.g., benzyl azide) in a suitable solvent (e.g., acetonitrile, methanol, or aqueous buffers).
-
Mix the reactants at a constant temperature.
-
Monitor the reaction progress using one of the following techniques:
-
NMR Spectroscopy: Follow the disappearance of reactant peaks and the appearance of product peaks.
-
UV-Vis Spectroscopy: If the product has a unique absorbance profile.
-
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: Can be used for real-time monitoring in complex media.[3]
-
-
The observed rate constant (k_obs) is determined by fitting the data to a first-order exponential decay.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant.
-
Visualizing Reaction Pathways and Experimental Workflows
Conclusion
While this compound remains a molecule of theoretical interest, its practical application in rapid bioorthogonal reactions is likely limited by its low ring strain and consequent low reactivity. However, the principles of validating theoretical models with experimental data, so well-established for smaller cycloalkynes, provide a robust framework for predicting its behavior. For applications in drug development and in vivo imaging where rapid kinetics are paramount, more strained alternatives like DBCO and BCN remain the reagents of choice. Future experimental studies on this compound would be valuable to complete the dataset on cycloalkyne reactivity and to further refine theoretical models for larger, more flexible ring systems.
References
- 1. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Macrocyclic Alkynes in Click Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficiency of bioorthogonal reactions is paramount. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry, offers a powerful tool for molecular ligation without the need for cytotoxic copper catalysts. The reactivity in SPAAC is critically dependent on the structure of the macrocyclic alkyne, with ring strain and electronic factors playing a pivotal role in determining reaction kinetics. This guide provides a comparative analysis of the kinetic performance of various macrocyclic alkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific applications.
Unveiling the Kinetics: A Comparative Data Summary
The choice of a macrocyclic alkyne for a specific application is often dictated by its reaction rate with a given azide (B81097). The second-order rate constant (k₂) is a key parameter for quantifying this reactivity. The following table summarizes the k₂ values for the reaction of various macrocyclic alkynes with benzyl (B1604629) azide, a commonly used model azide. These reactions are typically carried out in common organic solvents at room temperature.
| Macrocyclic Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DIBO | ~0.3 |
| Bicyclononyne | BCN | 0.07 - 0.15 |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |
| Biarylazacyclooctynone | BARAC | ~0.96 |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ |
| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ |
| meta-[9+1]Cycloparaphenylene | m[9+1]CPP | 9.6 x 10⁻³ |
| Fluorinated [11+1]Cycloparaphenylene | fluor[11+1]CPP | 4.7 x 10⁻³ |
| Terphenyl Diyne | 3,5-TPDY | 1.7 x 10⁻² |
| PEGylated Terphenyl Diyne | 3,5-TPDY-PEG | 9.1 x 10⁻² |
The Engine of Reactivity: The SPAAC Mechanism
The driving force behind the rapid kinetics of SPAAC is the relief of ring strain in the cycloalkyne upon transitioning to the more stable triazole product. The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[1]
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Experimental Corner: Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing the performance of different macrocyclic alkynes. Two common techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and stopped-flow UV-Vis spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants and the formation of products over time.[2]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the macrocyclic alkyne in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of benzyl azide in the same deuterated solvent.
-
Prepare a stock solution of an internal standard (e.g., dimethyl sulfone) of known concentration in the same solvent. The internal standard is crucial for accurate quantification.
-
-
Reaction Initiation:
-
In an NMR tube, combine a known volume of the macrocyclic alkyne stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a known volume of the benzyl azide stock solution to the NMR tube to initiate the reaction. The concentration of the azide should be in excess (typically 2-12 equivalents) to ensure pseudo-first-order kinetics with respect to the alkyne.[2]
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For slower reactions, spectra can be taken every few minutes to hours, while faster reactions may require automated acquisition every few seconds.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the macrocyclic alkyne and the internal standard in each spectrum.
-
The concentration of the macrocyclic alkyne at each time point can be calculated by comparing its integral to the integral of the known concentration of the internal standard.
-
Plot the natural logarithm of the alkyne concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide (k₂ = k_obs / [Azide]).
-
Kinetic Analysis using Stopped-Flow UV-Vis Spectroscopy
This technique is ideal for monitoring fast reactions that occur on the millisecond to second timescale.[3] It relies on a change in the UV-Vis absorbance spectrum as the reaction progresses.
Protocol:
-
Instrumentation Setup:
-
Equip a UV-Vis spectrophotometer with a stopped-flow accessory. This apparatus allows for the rapid mixing of two reactant solutions and immediate measurement of the absorbance.[3]
-
-
Solution Preparation:
-
Prepare a solution of the macrocyclic alkyne in a suitable solvent (e.g., acetonitrile, methanol, or a buffer).
-
Prepare a solution of the azide in the same solvent. The concentrations should be chosen such that a measurable change in absorbance occurs upon reaction.
-
-
Wavelength Selection:
-
Determine the wavelength at which the change in absorbance upon reaction is maximal. This can be done by recording the UV-Vis spectra of the individual reactants and the final product.
-
-
Kinetic Measurement:
-
Load the two reactant solutions into the separate syringes of the stopped-flow apparatus.
-
Initiate the run. The instrument will rapidly inject and mix the two solutions in the observation cell and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The raw data will be a plot of absorbance versus time.
-
Fit the kinetic trace to an appropriate rate equation (e.g., single exponential for pseudo-first-order conditions) to extract the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
-
A Visual Guide to Kinetic Analysis Workflow
The process of conducting a comparative kinetic analysis can be broken down into a logical sequence of steps, from reagent selection to data interpretation.
References
A Comparative Guide to Assessing the Biocompatibility of Cyclotridecyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioorthogonal chemistry has provided powerful tools for probing biological systems with minimal perturbation. Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its ability to function within living organisms. Cyclotridecyne derivatives, as a class of strained alkynes, hold promise for applications ranging from in vivo imaging to targeted drug delivery. However, their successful translation from the laboratory to clinical settings is contingent upon a thorough assessment of their biocompatibility. This guide provides a framework for evaluating the biocompatibility of this compound derivatives, offering a comparative perspective on essential assays and detailed experimental protocols.
While specific biocompatibility data for a wide range of this compound derivatives remains limited in publicly available literature, this guide equips researchers with the necessary methodologies to generate and compare such crucial data. The principles and protocols outlined herein are based on established standards for assessing the biocompatibility of novel chemical entities intended for biological applications.
Comparative Biocompatibility Data
A comprehensive evaluation of biocompatibility involves assessing cytotoxicity, hemolytic activity, and in vivo toxicity. The following tables are presented as templates for researchers to populate with their own experimental data, facilitating a clear comparison between different this compound derivatives and other relevant cycloalkynes.
Table 1: In Vitro Cytotoxicity of Cycloalkyne Derivatives
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound Derivative 1 | HeLa | MTT | 24 | Data to be generated | |
| This compound Derivative 2 | HEK293 | MTT | 24 | Data to be generated | |
| Cyclooctyne Derivative (e.g., DIBO) | HeLa | MTT | 24 | Data to be generated | |
| Control (Vehicle) | HeLa/HEK293 | MTT | 24 | N/A |
Table 2: Hemolytic Activity of Cycloalkyne Derivatives
| Compound | Red Blood Cell Source | Incubation Time (h) | Concentration (µM) | % Hemolysis | Reference |
| This compound Derivative 1 | Human | 2 | 100 | Data to be generated | |
| This compound Derivative 2 | Human | 2 | 100 | Data to be generated | |
| Cyclooctyne Derivative (e.g., DIBO) | Human | 2 | 100 | Data to be generated | |
| Positive Control (Triton X-100) | Human | 2 | 1% | ~100% | |
| Negative Control (PBS) | Human | 2 | N/A | ~0% |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable biocompatibility data.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (this compound derivatives) and controls
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (the solvent used to dissolve the compounds) and untreated cells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The hemolysis assay determines the extent to which a compound can damage red blood cell membranes, leading to the release of hemoglobin.
Materials:
-
Freshly collected whole blood (e.g., human, rabbit) with an anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Positive control: 1% Triton X-100 solution in PBS
-
Negative control: PBS
-
Test compounds (this compound derivatives)
-
96-well plates
Protocol:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. Discard the supernatant and wash the RBC pellet with PBS. Repeat this washing step three times. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup: In a 96-well plate, add 100 µL of the test compound dilutions in PBS to the appropriate wells.
-
Controls: Add 100 µL of PBS to the negative control wells and 100 µL of 1% Triton X-100 to the positive control wells.
-
RBC Addition: Add 100 µL of the 2% RBC suspension to all wells.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Experimental workflow for assessing the biocompatibility of novel this compound derivatives.
Caption: Simplified signaling pathway of the MTT assay for cell viability.
Caption: Logical relationship for go/no-go decisions in biocompatibility testing.
Navigating Bioorthogonal Chemistry: A Comparative Guide to Cyclooctyne Cross-Reactivity
The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, relies on the inherent ring strain of cyclooctynes to achieve rapid and specific ligation with azides without the need for a cytotoxic copper catalyst. However, this same ring strain can also render them susceptible to off-target reactions with endogenous nucleophiles, most notably thiols present in cysteine residues of proteins. This cross-reactivity can lead to unwanted labeling of biomolecules, potentially confounding experimental results and inducing cellular toxicity.
Comparative Analysis of Cyclooctyne (B158145) Reactivity and Stability
The reactivity of a cyclooctyne in SPAAC is directly related to the degree of its ring strain. Generally, smaller and more distorted rings exhibit faster reaction kinetics with azides. However, this increased reactivity often comes at the cost of decreased stability and a higher propensity for off-target reactions. The following table summarizes key characteristics of representative cyclooctyne classes, highlighting the trade-off between on-target reactivity and potential cross-reactivity.
| Cyclooctyne Derivative Class | Representative Examples | Relative SPAAC Rate | Relative Thiol Reactivity | Key Features |
| Bicyclo[6.1.0]nonynes | BCN | Moderate | Moderate | Good balance of reactivity and stability. |
| Dibenzocyclooctynes | DIBO, DBCO | High | High | Fused aromatic rings increase strain and reactivity. |
| Azadibenzocyclooctynes | ADIBO | Very High | High | Nitrogen atom in the ring further enhances strain. |
| Fluorinated Cyclooctynes | DIFO | High | Moderate | Fluorination enhances reactivity through electronic effects. |
Understanding and Mitigating Thiol-Alkyne Cross-Reactivity
The primary mechanism of cyclooctyne cross-reactivity with proteins involves the nucleophilic attack of a cysteine thiol on the strained alkyne, a process known as thiol-yne addition. The rate of this reaction is influenced by the accessibility and pKa of the cysteine residue, as well as the intrinsic reactivity of the cyclooctyne.
Several strategies can be employed to minimize this unwanted side reaction:
-
Careful Selection of Cyclooctyne: For applications where low off-target labeling is paramount, choosing a cyclooctyne with a more moderate reactivity profile, such as BCN, may be preferable to highly reactive derivatives like DBCO or ADIBO.
-
Inclusion of Reducing Agents: The addition of a mild reducing agent, such as β-mercaptoethanol (βME), at low concentrations has been shown to reduce the cross-reactivity of some cyclooctynes with cysteines while preserving the desired azide-alkyne cycloaddition.
-
pH Optimization: The nucleophilicity of cysteine thiols is pH-dependent. Conducting labeling experiments at a slightly acidic pH can help to decrease the rate of the thiol-yne reaction, although this must be balanced with the pH optimum for the biological system under study.
Experimental Protocols
Protocol 1: Assessing Cyclooctyne Stability in Cell Lysate
This protocol allows for the evaluation of the stability of a cyclooctyne probe in a complex biological environment.
Materials:
-
Cyclooctyne probe of interest
-
Cell lysate from the cell type of interest
-
Phosphate-buffered saline (PBS)
-
Azide-functionalized fluorescent reporter
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Prepare a stock solution of the cyclooctyne probe.
-
Incubate the cyclooctyne probe in cell lysate and in PBS (as a control) at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the incubation mixtures.
-
To each aliquot, add an excess of the azide-functionalized fluorescent reporter to react with any remaining intact cyclooctyne.
-
Allow the SPAAC reaction to proceed to completion.
-
Analyze the fluorescence intensity of each sample using a flow cytometer or fluorescence plate reader.
-
A decrease in fluorescence intensity over time in the cell lysate sample compared to the PBS control indicates degradation or reaction of the cyclooctyne probe.
Protocol 2: Quantifying Thiol-Alkyne Reaction Kinetics
This protocol can be used to determine the second-order rate constant for the reaction between a cyclooctyne and a model thiol, such as N-acetylcysteine.
Materials:
-
Cyclooctyne probe of interest
-
N-acetylcysteine
-
Reaction buffer (e.g., phosphate (B84403) buffer at a specific pH)
-
HPLC or NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne probe and N-acetylcysteine in the reaction buffer.
-
Initiate the reaction by mixing the two solutions at a known concentration.
-
Monitor the disappearance of the reactants and/or the appearance of the product over time using HPLC or NMR.
-
Plot the concentration of one of the reactants versus time.
-
Fit the data to the appropriate second-order rate law to determine the rate constant.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows.
Caption: Workflow for assessing cyclooctyne stability in cell lysate.
Head-to-Head Comparison: Cyclotridecyne vs. Bicyclononyne (BCN) in Bioorthogonal Chemistry
In the realm of bioorthogonal chemistry, the choice of reagents is critical for the successful labeling and tracking of biomolecules in living systems. Among the various "click chemistry" tools, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful technique due to its ability to proceed without the need for toxic copper catalysts.[1] This guide provides a head-to-head comparison of two strained alkynes: the well-established bicyclononyne (BCN) and the less-characterized cyclotridecyne.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data. However, it is important to note at the outset that while extensive data exists for BCN, there is a significant lack of published experimental data for this compound in the context of bioorthogonal reactions. This guide will therefore present the known data for BCN and discuss the theoretical considerations for this compound, highlighting the current knowledge gaps.
Performance Comparison
The performance of a strained alkyne in bioorthogonal applications is primarily assessed by its reaction kinetics, stability in biological environments, and its potential cytotoxicity.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial parameter, as a faster reaction allows for the use of lower concentrations of labeling reagents, minimizing potential off-target effects. The reactivity of strained alkynes is largely governed by the degree of ring strain.[1]
Bicyclononyne (BCN) is a widely used cyclooctyne (B158145) derivative known for its excellent balance of stability and reactivity.[2] Its bicyclic structure introduces significant ring strain, leading to rapid reaction rates with azides.
This compound , a thirteen-membered cyclic alkyne, is expected to have considerably less ring strain compared to the eight-membered ring of BCN. The ring strain in cycloalkynes generally decreases as the ring size increases beyond the highly strained cyclooctyne.[1] Consequently, the reaction rate of this compound in SPAAC is predicted to be significantly slower than that of BCN.
| Parameter | Bicyclononyne (BCN) | This compound |
| Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | ~0.1 - 1.0 (typical range) | Data not available; predicted to be significantly lower than BCN |
Note: The provided rate constant for BCN is an approximate range, as the exact value can vary depending on the specific azide, solvent, and temperature.
Stability
The stability of a bioorthogonal reagent in the complex environment of a living cell is paramount for its utility. Reagents that are prone to degradation or non-specific reactions can lead to high background signals and unreliable results.
Bicyclononyne (BCN) has demonstrated good stability under a variety of physiological conditions.[3] However, some studies have indicated potential instability in the presence of certain cellular components, such as glutathione (B108866) (GSH), over extended periods.[3]
This compound , due to its lower ring strain, is anticipated to be more stable than BCN. The reduced strain would make it less susceptible to nucleophilic attack and other degradation pathways that are more prevalent for highly strained alkynes. However, without experimental data, its stability in complex biological media remains theoretical.
| Condition | Bicyclononyne (BCN) | This compound |
| Physiological Buffer (pH 7.4) | Generally stable | Data not available; predicted to be highly stable |
| Cell Culture Media | Generally stable, some degradation possible over long incubation times | Data not available; predicted to be highly stable |
| Presence of Thiols (e.g., Glutathione) | Potential for slow reaction/degradation[3] | Data not available; predicted to be more stable than BCN |
Cytotoxicity
Low cytotoxicity is a non-negotiable requirement for any probe used in live-cell imaging or in vivo studies.
Bicyclononyne (BCN) has been shown to have low cytotoxicity at the concentrations typically used for bioorthogonal labeling.[2]
This compound : No specific cytotoxicity data for this compound is currently available in the scientific literature. Given its predicted lower reactivity, it is reasonable to hypothesize that it would also exhibit low cytotoxicity. However, experimental validation is essential.
| Cell Line | Bicyclononyne (BCN) | This compound |
| Various Human Cell Lines | Generally low toxicity at typical working concentrations | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of bioorthogonal reagents. Below is a general protocol for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is applicable to BCN and could be adapted for the evaluation of this compound.
General Protocol for SPAAC Labeling of Azide-Modified Biomolecules
This protocol describes the labeling of a biomolecule (e.g., a protein) containing an azide functional group with a BCN-functionalized fluorescent dye.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-functionalized fluorescent dye (e.g., BCN-Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the BCN reagent)
Procedure:
-
Prepare Reagent Stock Solution: Dissolve the BCN-functionalized fluorescent dye in DMSO to a stock concentration of 1-10 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with the desired final concentration in PBS.
-
Initiate the Reaction: Add the BCN-functionalized dye stock solution to the biomolecule solution to achieve the desired final concentration (typically a 2-10 fold molar excess of the BCN reagent over the azide-modified biomolecule). The final concentration of DMSO should be kept low (ideally <1%) to avoid detrimental effects on the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the specific reactants and their concentrations but typically ranges from 30 minutes to 2 hours for BCN.
-
Analysis: After incubation, the labeled biomolecule can be analyzed by various techniques, such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry, or fluorescence microscopy, depending on the nature of the biomolecule and the experimental goals.
-
(Optional) Purification: Unreacted BCN reagent can be removed by methods such as size-exclusion chromatography or dialysis if required for downstream applications.
Visualizations
Experimental Workflow for SPAAC Labeling
Caption: A generalized workflow for labeling azide-modified biomolecules using BCN via SPAAC.
Logical Relationship of Cycloalkyne Properties
Caption: The interplay between ring strain, reactivity, and stability of cycloalkynes for bioorthogonal applications.
Conclusion and Future Directions
The lack of experimental data for this compound presents a clear opportunity for future research. A systematic investigation into the reaction kinetics, stability in various biological media, and cytotoxicity of this compound is warranted. Such studies would not only provide a direct and data-driven comparison with BCN but could also potentially expand the bioorthogonal toolkit. For applications where very high stability is paramount and slower reaction kinetics can be tolerated, a less strained cycloalkyne like this compound might prove to be a valuable alternative. Until such data becomes available, BCN remains the superior and more reliable choice for most SPAAC applications.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclotridecyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of cyclotridecyne, a cyclic alkyne. Due to the limited availability of specific safety data for this compound, this document outlines a cautious, step-by-step approach based on the general properties of similar chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat is essential.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
General Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on the general properties of alkynes and cyclic hydrocarbons, this compound should be presumed to be a flammable liquid and potentially harmful to aquatic life.[1][2][3] Consult your institution's EHS department to confirm the appropriate waste codes.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 2: Waste Collection and Storage
-
Container Selection: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. This area should be well-ventilated and away from ignition sources.
Step 3: Arranging for Disposal
-
Contact EHS: Notify your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
Quantitative Data Summary
As specific experimental data for this compound is limited, the following table provides hypothetical physical and chemical properties based on available information for similar compounds.[4] This information should be used for general guidance only.
| Property | Value (Hypothetical) | Source/Analogy |
| Molecular Formula | C₁₃H₂₂ | PubChem[4] |
| Molecular Weight | 178.32 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid | General property of similar hydrocarbons |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from similar cyclic alkynes |
| Flash Point | > 65 °C | Estimated based on structure |
| Solubility in Water | Insoluble | Typical for non-polar organic compounds |
Experimental Protocols
Currently, there are no standardized experimental protocols specifically for the disposal of this compound in a laboratory setting beyond the general guidelines for flammable organic compounds. The primary protocol is to manage it as a chemical hazardous waste through a licensed disposal facility.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe and compliant disposal of this compound waste.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and responsible management of this compound waste in your laboratory.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Cyclotridecyne
Essential guidance for the safe handling and disposal of Cyclotridecyne is critical for ensuring laboratory safety and operational integrity. This document provides detailed procedural information for researchers, scientists, and drug development professionals, establishing a foundation of trust and reliability in handling this specialized chemical.
This compound, a macrocyclic alkyne, requires careful handling due to its unique chemical properties. Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures is mandatory to minimize risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for organic chemicals and macrocyclic compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes and accidental contact. |
| Hand Protection | Nitrile gloves are the recommended minimum. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | While specific breakthrough data for this compound is unavailable, nitrile gloves offer good resistance to a range of organic chemicals. Always inspect gloves for integrity before use.[1] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Provides a barrier against spills and splashes. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. | Minimizes inhalation of any potential vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate potential hazards. Follow this step-by-step guide for all procedures involving this compound.
1. Preparation:
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Don the required PPE as outlined in the table above.
2. Handling:
-
Handle this compound in a well-ventilated fume hood to prevent inhalation of any potential vapors.[1]
-
Use compatible equipment (e.g., glass, stainless steel) to prevent reactions.
-
Keep containers of this compound tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and clean the spill site thoroughly.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated and clearly labeled "Non-Halogenated Organic Waste" container.
2. Container Management:
-
Use a chemically resistant container with a secure lid for waste collection.
-
Do not overfill the waste container.
-
Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[3]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
